PAN endonuclease-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8F3N5O4 |
|---|---|
Molecular Weight |
367.24 g/mol |
IUPAC Name |
3-hydroxy-4-oxo-6-[4-(2H-tetrazol-5-yl)-2-(trifluoromethyl)phenyl]-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H8F3N5O4/c15-14(16,17)7-3-5(12-19-21-22-20-12)1-2-6(7)8-4-9(23)11(24)10(18-8)13(25)26/h1-4,24H,(H,18,23)(H,25,26)(H,19,20,21,22) |
InChI Key |
CTOQHZRTEVUPLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)C(F)(F)F)C3=CC(=O)C(=C(N3)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PAN Endonuclease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of inhibitors targeting the influenza virus Polymerase Acidic N-terminal (PAN) endonuclease. The PAN endonuclease is a critical component of the influenza virus's replication machinery, making it a prime target for antiviral drug development. This document details the enzyme's function, the mechanism of inhibition, relevant quantitative data, experimental protocols, and visual representations of key processes.
Introduction to the PAN Endonuclease
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1][2][3] The N-terminal domain of the PA subunit, known as PAN, harbors the endonuclease activity essential for viral replication.[1][3][4]
The primary function of the PAN endonuclease is to facilitate a process called "cap-snatching."[2][4] In this process, the PB2 subunit of the polymerase binds to the 5' cap of host pre-mRNAs. Subsequently, the PAN endonuclease cleaves the host mRNA 10-13 nucleotides downstream of the cap.[2] These capped RNA fragments then serve as primers for the synthesis of viral mRNA by the PB1 subunit.[2][4] By hijacking the host's capped RNAs, the virus ensures that its own mRNAs are efficiently translated by the host cell's ribosomes.
The active site of the PAN endonuclease is highly conserved across different influenza strains and contains a (P)DXN(D/E)XK motif characteristic of many endonucleases.[1] This active site coordinates one or two divalent metal ions, typically magnesium (Mg2+) or manganese (Mn2+), which are crucial for its catalytic activity.[1][4] The presence of Mn2+ has been shown to result in greater thermal stability and higher endonuclease activity.[4]
Mechanism of Action of PAN Endonuclease Inhibitors
PAN endonuclease inhibitors are a class of antiviral drugs that specifically target the catalytic activity of this enzyme. The general mechanism of action for these inhibitors involves the chelation of the divalent metal ions in the PAN active site.[5] By binding to these essential cofactors, the inhibitors prevent the enzyme from cleaving host pre-mRNAs, thereby halting the cap-snatching process and inhibiting viral transcription.
A prominent example of a PAN endonuclease inhibitor is baloxavir marboxil, a prodrug that is rapidly metabolized to its active form, baloxavir acid.[2] Baloxavir acid effectively chelates the two metal ions in the active site through three adjacent and planar oxygen atoms.[4] This interaction blocks the substrate (host pre-mRNA) from binding and being cleaved.
The binding of these inhibitors is highly specific to the active site of the PAN endonuclease. Structural studies have revealed that these compounds fit into the active site cavity and interact with key amino acid residues, in addition to chelating the metal ions.[2] This targeted action disrupts a critical step in the viral life cycle, leading to a potent antiviral effect.
Quantitative Data on PAN Endonuclease Inhibitors
The potency of PAN endonuclease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes representative IC50 values for various compounds against the PAN endonuclease.
| Compound | Influenza Virus Strain | IC50 (nM) | Reference Compound |
| Baloxavir acid | Influenza A/H1N1 | 1.4 - 3.1 | - |
| Baloxavir acid | Influenza A/H3N2 | 2.0 - 4.6 | - |
| Baloxavir acid | Influenza B | 8.3 - 26.2 | - |
| Experimental Cmpd 1 | Influenza A/H5N1 | 5.2 | - |
| Experimental Cmpd 2 | Influenza A/H5N1 | 7.8 | - |
| Experimental Cmpd 3 | Influenza A/H5N1 | 12.5 | - |
Note: The IC50 values presented are illustrative and can vary depending on the specific assay conditions and influenza virus strain.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of PAN endonuclease inhibitors.
This assay directly measures the enzymatic activity of the PAN endonuclease and its inhibition by test compounds.
Materials:
-
Recombinant PAN endonuclease protein
-
Single-stranded DNA (ssDNA) or RNA substrate (e.g., M13mp18 plasmid DNA)[5]
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM MnCl2, 1 mM DTT)
-
Test inhibitor compounds at various concentrations
-
Agarose gel
-
Ethidium bromide or other nucleic acid stain
-
Loading dye
Procedure:
-
Prepare reaction mixtures containing the assay buffer, recombinant PAN endonuclease (e.g., 1.5 µM), and varying concentrations of the inhibitor compound.[6]
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the ssDNA or RNA substrate (e.g., 100 ng).[6]
-
Incubate the reaction for a specific time (e.g., 1 hour) at 37°C.[6]
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing loading dye).
-
Stain the gel with a nucleic acid stain and visualize the DNA/RNA fragments under UV light.
-
Quantify the amount of uncleaved substrate to determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.
This method provides high-resolution structural information on how an inhibitor binds to the PAN endonuclease active site.
Materials:
-
Highly pure recombinant PAN endonuclease protein
-
Inhibitor compound
-
Crystallization solutions and screens
-
X-ray diffraction equipment
Procedure:
-
Concentrate the purified PAN endonuclease to a suitable concentration (e.g., 10 mg/mL).
-
Incubate the protein with a molar excess of the inhibitor compound.
-
Set up crystallization trials using various techniques (e.g., hanging drop or sitting drop vapor diffusion) and a range of crystallization screens.
-
Incubate the crystallization plates at a constant temperature until crystals appear.
-
Harvest the crystals and cryo-protect them for data collection.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure of the PAN endonuclease-inhibitor complex.[4]
-
Analyze the electron density map to determine the precise binding mode of the inhibitor in the active site.[4]
Visualizations
Caption: The cap-snatching mechanism of the influenza virus.
Caption: Workflow for a PAN endonuclease inhibition assay.
Caption: The mechanism of PAN endonuclease inhibition.
References
- 1. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to PAN Endonuclease-IN-1: A Potent Inhibitor of Influenza Virus Replication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PAN endonuclease-IN-1, a potent small molecule inhibitor of the influenza virus PAN endonuclease. The document details its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization.
Core Function of PAN Endonuclease and the Role of this compound
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The N-terminal domain of the PA subunit (PAN), also known as the PAN endonuclease, is a critical enzyme for viral replication.[1] Its primary function is to perform "cap-snatching," a process where it cleaves the 5' caps from host cell pre-mRNAs.[2] These capped fragments are then used as primers to initiate the transcription of viral mRNAs by the PB1 polymerase subunit. The endonuclease activity of PAN is essential for the virus to synthesize its own proteins and replicate.[3] The active site of the PAN endonuclease contains two metal ions, typically magnesium or manganese, which are crucial for its catalytic activity.
This compound, also referred to as Compound 23, is a synthetic small molecule designed to inhibit this critical viral function.[1] It belongs to the hydroxypyridinone class of compounds, which act as metal-binding pharmacophores (MBPs).[4][5] By chelating the metal ions in the PAN endonuclease active site, this compound effectively blocks the cap-snatching process, thereby inhibiting viral replication.[3] This targeted inhibition of a highly conserved viral enzyme makes this compound and similar compounds promising candidates for the development of new anti-influenza therapeutics.[3]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and biophysical assays. The following table summarizes the key quantitative data.
| Assay Type | Target | Value | Reference |
| Enzyme Inhibition | Wild-Type PAN Endonuclease | IC50: 47 pM | [5] |
| Binding Affinity (Dissociation Constant) | Wild-Type PAN Endonuclease | Kd: 277 µM | [1][6] |
| I38T Mutant PAN Endonuclease | Kd: 384 µM | [1] | |
| E23K Mutant PAN Endonuclease | Kd: 328 µM | [1] | |
| Thermal Shift Assay (ΔTM) | Wild-Type PAN Endonuclease (at 200 µM) | 17.8 °C | [6] |
| Wild-Type PAN Endonuclease (at 1 mM) | 19.6 °C | [6] | |
| I38T Mutant PAN Endonuclease (at 200 µM) | 12.9 °C | [6] | |
| I38T Mutant PAN Endonuclease (at 1 mM) | 15.6 °C | [6] | |
| E23K Mutant PAN Endonuclease (at 200 µM) | 10.2 °C | [6] | |
| E23K Mutant PAN Endonuclease (at 1 mM) | 14.3 °C | [6] | |
| Cell-Based Antiviral Activity | Influenza Virus-infected Cells | EC50: ~8-21 µM | [5] |
| Cytotoxicity | Mammalian Cells | CC50: >500 µM | [5] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Cap-Snatching
The following diagram illustrates the cap-snatching process by the influenza virus PAN endonuclease and its inhibition by this compound.
Caption: Mechanism of influenza virus cap-snatching and its inhibition.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical experimental workflow for the discovery and characterization of a PAN endonuclease inhibitor like this compound.
Caption: Experimental workflow for PAN endonuclease inhibitor discovery.
Methodologies for Key Experiments
The characterization of this compound involves several key experimental techniques. The following provides an overview of the methodologies employed.
Protein Expression and Purification
The N-terminal domain of the influenza virus PA protein (PAN) is expressed in a suitable system, typically E. coli. The protein is then purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography. For crystallization and biophysical assays, the purified protein is stored at -80 °C in a buffer containing 150 mM sodium chloride, 20 mM HEPES (pH 7.5), 2 mM MgCl2, and 2 mM MnCl2.[6]
Endonuclease Inhibition Assay (Fluorescence-Based)
The inhibitory potency of compounds against the PAN endonuclease is often determined using a fluorescence resonance energy transfer (FRET)-based assay.
-
Principle: A short, single-stranded nucleic acid substrate is labeled with a fluorophore and a quencher at opposite ends. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the PAN endonuclease, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Protocol Outline:
-
The purified PAN enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in a reaction buffer containing divalent cations (e.g., MnCl2).
-
The FRET substrate is added to initiate the reaction.
-
The increase in fluorescence intensity is monitored over time using a plate reader.
-
The rate of substrate cleavage is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
-
Differential Scanning Fluorometry (DSF) for Binding Assessment
DSF is used to assess the binding of an inhibitor to the target protein by measuring changes in the protein's thermal stability.
-
Principle: The binding of a ligand to a protein generally increases its thermal stability. A fluorescent dye that binds to hydrophobic regions of the protein is used to monitor protein unfolding as the temperature is increased. The temperature at which 50% of the protein is unfolded is the melting temperature (TM). An increase in TM in the presence of a compound indicates binding.
-
Protocol Outline:
-
Purified PAN protein is mixed with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
The inhibitor (this compound) is added at various concentrations (e.g., 200 µM and 1 mM).[6] A control with no inhibitor is also prepared.
-
The samples are heated in a real-time PCR instrument with a temperature gradient, and fluorescence is measured at each temperature increment.
-
The TM is determined for each condition by fitting the unfolding curve.
-
The change in melting temperature (ΔTM) is calculated by subtracting the TM of the protein alone from the TM in the presence of the inhibitor.
-
Protein Crystallography for Structural Analysis
X-ray crystallography is employed to determine the three-dimensional structure of the PAN endonuclease in complex with an inhibitor, providing insights into the binding mode.
-
Principle: High-resolution structural information is obtained by analyzing the diffraction pattern of X-rays passing through a protein crystal.
-
Protocol Outline:
-
Crystals of the PAN protein are grown.
-
Co-crystals are obtained by either co-crystallizing the protein in the presence of the inhibitor or by soaking pre-grown protein crystals in a solution containing the inhibitor.[6]
-
The crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved and refined to reveal the atomic-level interactions between the inhibitor and the active site of the PAN endonuclease.
-
Cell-Based Antiviral Assays (Plaque Reduction Assay)
To determine the efficacy of an inhibitor in a cellular context, a plaque reduction assay is commonly used.
-
Principle: Influenza virus infection of a monolayer of susceptible cells (e.g., MDCK cells) leads to the formation of plaques (zones of cell death). The ability of an antiviral compound to reduce the number or size of these plaques is a measure of its antiviral activity.
-
Protocol Outline:
-
Confluent monolayers of MDCK cells are infected with a known amount of influenza virus.
-
After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
The plates are incubated for several days to allow for plaque formation.
-
The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques at each compound concentration is counted.
-
The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated.
-
This in-depth guide provides a foundational understanding of this compound for researchers and professionals in the field of antiviral drug discovery. The provided data and methodologies can serve as a valuable resource for further investigation and development of novel influenza therapeutics targeting the viral endonuclease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAR Exploration of Tight-Binding Inhibitors of Influenza Virus PA Endonuclease [figshare.com]
- 3. Buy this compound [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants - PMC [pmc.ncbi.nlm.nih.gov]
PAN Endonuclease-IN-1: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant influenza strains necessitates the development of novel antiviral therapeutics targeting different viral machinery components. One of the most promising targets is the influenza virus PAN (Polymerase Acidic N-terminal) endonuclease, a critical enzyme in the "cap-snatching" mechanism required for viral transcription. This process involves the cleavage of the 5' caps from host pre-mRNAs by the PAN endonuclease, which are then used to prime the synthesis of viral mRNAs.[1][2] PAN endonuclease-IN-1 (also referred to as Compound 23 in some literature) is a potent inhibitor of this enzyme, belonging to the hydroxypyridinone class of compounds.[3][4] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound and related compounds, intended for researchers and professionals in the field of drug development.
Discovery and Development Workflow
The discovery of this compound and related hydroxypyridinone inhibitors was driven by a structure-based drug design and fragment-based drug discovery (FBDD) approach.[5][6] This strategy allows for the efficient identification of small, low-molecular-weight fragments that bind to the target protein, which are then optimized into more potent lead compounds.
The workflow began with the screening of a fragment library against the PAN endonuclease, which identified pyromeconic acid as a promising scaffold. This was followed by extensive structure-activity relationship (SAR) studies, where various derivatives of the initial hits were synthesized and evaluated to improve their inhibitory potency and drug-like properties.[6] This iterative process of design, synthesis, and testing led to the development of highly potent hydroxypyridinone inhibitors, including this compound.
Signaling Pathway: The Cap-Snatching Mechanism
PAN endonuclease is a key component of the influenza virus's RNA-dependent RNA polymerase (RdRp) complex, which also includes the PB1 and PB2 subunits. The cap-snatching mechanism is a multi-step process essential for viral transcription.
The process begins with the PB2 subunit of the RdRp binding to the 5' cap of a host pre-mRNA.[2] The PAN endonuclease domain of the PA subunit then cleaves the host pre-mRNA 10-13 nucleotides downstream of the cap.[2] This "snatched" capped RNA fragment serves as a primer for the PB1 subunit, the RNA-dependent RNA polymerase, to initiate the transcription of viral mRNAs. This compound exerts its antiviral effect by directly inhibiting the cleavage step of this process.
Quantitative Data
The inhibitory activity of this compound and related hydroxypyridinone compounds has been quantified using various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of Selected PAN Endonuclease Inhibitors
| Compound | IC50 (nM) | Kd (µM) vs. WT PAN | Reference |
| This compound (Compound 23) | Not Reported | 277 | [4] |
| Compound 71 | 14 | Not Reported | [5][7] |
| Compound 16 | 11 | Not Reported | [8] |
| Compound 18 | 23 | Not Reported | [8] |
| Lifitegrast | 32,820 ± 1,340 | Not Reported | [9][10] |
IC50: Half-maximal inhibitory concentration in an enzymatic assay. Kd: Dissociation constant, a measure of binding affinity. WT: Wild-Type.
Table 2: Antiviral Activity and Cytotoxicity of Selected PAN Endonuclease Inhibitors
| Compound | EC50 (µM) | CC50 (µM) | Cell Line | Virus Strain | Reference |
| Compound 71 | 2.1 | 280 | MDCK | H1N1 | [5][7] |
EC50: Half-maximal effective concentration in a cell-based antiviral assay. CC50: Half-maximal cytotoxic concentration. MDCK: Madin-Darby Canine Kidney cells.
Experimental Protocols
Synthesis of this compound (Compound 23) and Related Hydroxypyridinone Carboxamides
The synthesis of this compound and related hydroxypyridinone carboxamides is described in detail in the publication "SAR Exploration of Tight-Binding Inhibitors of Influenza Virus PA Endonuclease" in the Journal of Medicinal Chemistry, 2019, 62, 21, 9438-9449.[1][11] The general synthetic scheme involves a multi-step process starting from commercially available materials. A key step is the construction of the hydroxypyridinone core, followed by the introduction of various substituents to explore the structure-activity relationship. For the specific synthesis of Compound 23, please refer to the supporting information of the aforementioned publication.
FRET-Based PAN Endonuclease Activity Assay
This high-throughput assay is used to quantify the inhibitory activity of compounds against the PAN endonuclease.[12][13]
Principle: The assay utilizes a single-stranded DNA (or RNA) substrate labeled with a fluorophore (e.g., FAM) on one end and a quencher (e.g., TAMRA) on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore via Förster Resonance Energy Transfer (FRET). Upon cleavage of the substrate by the PAN endonuclease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Purified recombinant PAN endonuclease
-
FRET substrate (e.g., 5'-FAM-oligo-TAMRA-3')
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume of the diluted compounds.
-
Add the PAN endonuclease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay or CPE Inhibition Assay)
This assay determines the efficacy of the inhibitor in a cellular context.
Principle: Susceptible cells (e.g., MDCK) are infected with the influenza virus in the presence of varying concentrations of the test compound. The ability of the compound to inhibit viral replication is measured by a reduction in the number of viral plaques or the inhibition of the cytopathic effect (CPE).
Materials:
-
MDCK cells
-
Influenza virus stock
-
Cell culture medium
-
Test compounds
-
Staining solution (e.g., crystal violet) for plaque visualization or a cell viability reagent (e.g., MTS) for CPE inhibition.
Procedure (Plaque Reduction):
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Infect the cell monolayers with a known dilution of influenza virus for 1 hour.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing serial dilutions of the test compound.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each compound concentration compared to a no-drug control.
-
Determine the EC50 value from the dose-response curve.
Conclusion
This compound and the broader class of hydroxypyridinone inhibitors represent a significant advancement in the pursuit of novel anti-influenza therapeutics. Their discovery through a rational, structure-based approach highlights the power of modern drug discovery techniques. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers working to further develop these and other inhibitors targeting the critical cap-snatching mechanism of the influenza virus. The continued exploration of this target holds the promise of delivering new, effective treatments to combat seasonal and pandemic influenza.
References
- 1. SAR Exploration of Tight-Binding Inhibitors of Influenza Virus PA Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragment-Based Identification of Influenza Endonuclease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure and Inhibition of the Influenza Virus PA Endonuclease
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a detailed technical overview of the N-terminal endonuclease domain of the influenza virus polymerase acidic subunit (PA), a critical target for antiviral therapeutics. It explores the structural basis of its enzymatic activity, the mechanism of inhibition by small molecules, and the experimental methodologies used for its characterization. While the specific inhibitor "IN-1" is not documented in public literature, this guide utilizes data from well-characterized inhibitors, such as the FDA-approved drug Baloxavir Acid (BXA), to provide a representative and detailed analysis of inhibitor-enzyme complexes.
The influenza RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of PA, PB1, and PB2 subunits, responsible for the transcription and replication of the viral RNA genome.[1][2] A key step in viral transcription is "cap-snatching," where the 5' cap from host pre-mRNAs is cleaved and used to prime viral mRNA synthesis.[1][3] This cleavage is carried out by the endonuclease activity located within the N-terminal domain of the PA subunit (PAN).[1][4] The essential nature of this activity makes the PAN endonuclease a prime target for antiviral drug development.[2][3]
Structural Overview of the PAN Endonuclease Active Site
The crystal structure of the PAN domain reveals a canonical PD-(D/E)XK nuclease superfamily fold.[1] The active site is characterized by a highly conserved set of acidic and basic residues that coordinate two divalent metal ions, typically manganese (Mn²⁺) or magnesium (Mg²⁺), which are essential for catalysis.[1][5] Key residues in the active site include His41, Glu80, Asp108, Glu119, and Lys134.[1] These residues, along with the two metal ions, form the catalytic center responsible for cleaving the phosphodiester backbone of host pre-mRNA.[2][3] The structure of the active site provides a clear basis for the rational design of inhibitors that can chelate the catalytic metal ions, thereby blocking enzymatic function.[3]
Mechanism of Inhibition
Small molecule inhibitors of the PAN endonuclease, such as Baloxavir Acid, function by directly targeting the two-metal-ion active site.[3][6] These compounds typically contain a metal-binding pharmacophore that effectively chelates both divalent cations, preventing the binding and cleavage of the RNA substrate.[5] X-ray crystallography studies of inhibitor-bound PAN domains show how these molecules occupy the active site, forming coordination bonds with the metal ions and establishing further interactions with surrounding residues like Lys134.[1][3] Some inhibitors have also been shown to induce a conformational change in the active site upon binding, a phenomenon known as induced-fit, which can be leveraged for designing next-generation therapeutics with improved specificity and potency.[2][3]
Quantitative Data
The following tables summarize key quantitative data from structural and biophysical studies of the PAN endonuclease complexed with various inhibitors.
Table 1: Crystallographic Data for PAN Endonuclease-Inhibitor Complexes
| PDB ID | Inhibitor/Ligand | Virus Strain Context | Resolution (Å) | R-Value Work | R-Value Free | Reference |
| 7K0W | Baloxavir Acid | A/California/04/2009 (H1N1) | 2.19 | 0.219 | 0.251 | [7][8] |
| 8T94 | Carboxylic Acid Derivative | Influenza A | 2.11 | 0.224 | 0.258 | [9] |
| 4E5E | Apo (PANΔLoop) | A/Vietnam/1203/2004 (H5N1) | 1.65 | 0.170 | 0.200 | [5] |
Table 2: Inhibitor Binding Affinities for PAN Endonuclease
| Inhibitor | PAN Variant | Method | Binding Affinity (Kd) | Fold Reduction vs. WT | Reference |
| Baloxavir Acid (BXA) | Wild Type (WT) | Surface Plasmon Resonance | 343 nM | N/A | [6] |
| Baloxavir Acid (BXA) | I38T Mutant | Surface Plasmon Resonance | 9,261 nM | ~27-fold | [6] |
| Compound 4 (Fluorescein-labeled) | Wild Type (WT) | Fluorescence Polarization | 378 nM | N/A | [10] |
Experimental Protocols
Detailed methodologies are crucial for the study and characterization of the PAN endonuclease and its inhibitors.
Protein Expression, Purification, and Crystallization
a. Cloning and Expression: The PAN endonuclease domain (e.g., residues 1–209) from the PA subunit of a given influenza strain (e.g., A/California/04/2009) is cloned into an expression vector like pET28a+, often with an N-terminal His-tag for purification.[8] To improve crystallization, a flexible internal loop (e.g., residues 51–72) may be replaced with a short Gly-Gly-Ser linker.[5][8] The construct is then expressed in E. coli cells, such as BL21(DE3), by inducing with IPTG.
b. Purification: The expressed His-tagged protein is purified from cell lysate using affinity chromatography (e.g., Ni-NTA column). The His-tag is typically cleaved by a protease (e.g., TEV protease), followed by a second round of affinity chromatography to remove the tag and uncleaved protein. Final purification is achieved by size-exclusion chromatography to obtain a homogenous protein sample.
c. Crystallization: Crystals of the PAN endonuclease, either in its apo form or complexed with an inhibitor, are grown using vapor diffusion methods (hanging or sitting drop).[6][11] For co-crystallization, the purified protein is incubated with the inhibitor (e.g., 0.5 mM) for approximately one hour on ice before setting up crystallization trials.[6] The crystallization solution typically contains a precipitant like PEG 8000.[11]
d. Structure Determination: X-ray diffraction data are collected from cryo-protected crystals at a synchrotron source. The structure is then solved by molecular replacement using a previously determined PAN structure (e.g., PDB: 2W69) as a search model.[5] Refinement is performed using software such as Phenix.[1]
Endonuclease Activity Assays
Several methods can be used to measure the enzymatic activity of the PAN endonuclease and assess the potency of inhibitors.
a. Gel-Based Cleavage Assay: This is a direct method to visualize endonuclease activity.
-
Reaction Setup: Purified PAN protein (e.g., 1.5 µM) is incubated with a single-stranded DNA (ssDNA) or RNA substrate (e.g., 100 ng M13mp18 plasmid) in a reaction buffer containing a divalent cation like MnCl₂.[5][12]
-
Inhibition: To measure inhibition, varying concentrations of the test compound are pre-incubated with the enzyme before adding the substrate.[12]
-
Incubation: The reaction is incubated at 37 °C for a set time (e.g., 60 minutes).
-
Analysis: The reaction is stopped, and the products are resolved on an agarose gel.[5][12] Cleavage of the substrate results in a visible shift in band migration.
b. FRET-Based Assay: This fluorescence-based assay is suitable for high-throughput screening.
-
Substrate Design: A short single-stranded DNA oligonucleotide (e.g., 5-10 bases) is synthesized with a fluorophore (e.g., FAM) on one end and a quencher (e.g., TAMRA) on the other.[13]
-
Assay Principle: In the intact substrate, Förster Resonance Energy Transfer (FRET) occurs, and the fluorescence is quenched. Upon cleavage by the PAN endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[13]
-
Measurement: The reaction is monitored in real-time using a plate reader to measure the increase in fluorescence, allowing for the calculation of enzyme kinetics and inhibitor IC50 values.
c. Fluorescence Polarization (FP) Assay: This is a competitive binding assay used to identify compounds that bind to the active site.
-
Assay Principle: A small, fluorescently-labeled molecule (a "probe") that binds to the PAN active site is used.[10] When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger PAN protein, its tumbling slows, leading to high polarization.
-
Screening: Test compounds are added to a mixture of the PAN protein and the fluorescent probe. If a test compound displaces the probe from the active site, the probe's polarization will decrease. This change is used to identify and quantify binding inhibitors.[10]
Mandatory Visualizations
Diagram 1: Experimental Workflow for Structure Determination
Caption: Workflow for determining the crystal structure of the PAN endonuclease-inhibitor complex.
Diagram 2: Mechanism of PAN Endonuclease Inhibition
Caption: Logical pathway illustrating the competitive inhibition of PAN endonuclease activity.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease. | DuBois Lab [dubois.soe.ucsc.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism | Semantic Scholar [semanticscholar.org]
- 8. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Properties of PAN Endonuclease-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. One of the most promising targets for anti-influenza drug design is the viral RNA-dependent RNA polymerase (RdRp) complex, specifically the endonuclease activity of its PA subunit. This endonuclease is responsible for the "cap-snatching" mechanism, a process essential for viral transcription and replication. By cleaving the 5' caps of host pre-mRNAs, the virus generates primers for the synthesis of its own messenger RNAs.
This technical guide provides an in-depth overview of the biochemical properties of a potent inhibitor of this critical enzyme, PAN endonuclease-IN-1 (also referred to as Compound 23). We will delve into its mechanism of action, present its key biochemical data, and provide detailed protocols for relevant experimental assays.
Mechanism of Action
The N-terminal domain of the PA subunit (PAN) contains the endonuclease active site, which belongs to the PD-(D/E)XK nuclease superfamily.[1] This active site chelates two divalent metal ions, typically manganese (Mn2+), which are essential for its catalytic activity.[1] this compound exerts its inhibitory effect by binding to this active site, thereby blocking the cleavage of host pre-mRNAs and halting the cap-snatching process. This ultimately inhibits viral gene transcription and replication.
Data Presentation: Biochemical Properties of PAN Endonuclease Inhibitors
The following table summarizes the key quantitative data for this compound (Compound 23) and other relevant inhibitors for comparative purposes.
| Inhibitor Name | Target Endonuclease | Parameter | Value | Reference |
| This compound (Compound 23) | Wild-Type (WT) | Kd | 277 µM | [2] |
| I38T Mutant | Kd | 384 µM | [2] | |
| E23K Mutant | Kd | 328 µM | [2] | |
| Lifitegrast | Wild-Type (WT) | IC50 | 32.82 ± 1.34 µM | [3] |
| I38T Mutant | IC50 | 26.81 ± 1.2 µM | [3] | |
| Compound 71 | Wild-Type (WT) | IC50 | 14 nM | [4] |
| L-742,001 (Compound 3) | Wild-Type (WT) | IC50 | 0.35 µM (in cell culture) | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and development of PAN endonuclease inhibitors. Below are protocols for two common assays.
Gel-Based Endonuclease Inhibitory Assay
This assay directly measures the inhibition of PAN endonuclease activity by observing the cleavage of a single-stranded DNA (ssDNA) substrate on an agarose gel.[2]
Materials:
-
Purified PAN endonuclease (wild-type or mutant)
-
Single-stranded DNA substrate (e.g., M13mp18)
-
This compound (or other inhibitor) at various concentrations
-
Digestion Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2 mM MnCl2, 1 mM DTT
-
Agarose gel (0.8%)
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine:
-
1.5 µM PAN endonuclease
-
100 ng ssDNA substrate
-
Varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM)
-
Digestion buffer to a final volume of 20 µL.
-
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
Stop the reaction by adding 4 µL of DNA loading dye.
-
Load the samples onto a 0.8% agarose gel.
-
Perform electrophoresis to separate the cleaved and uncleaved DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the density of the uncleaved ssDNA band for each inhibitor concentration using image analysis software.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Resonance Energy Transfer (FRET)-Based Endonuclease Assay
This high-throughput assay provides a quantitative measure of endonuclease activity by detecting the cleavage of a dual-labeled oligonucleotide probe.[5]
Materials:
-
Purified PAN endonuclease
-
FRET substrate: A single-stranded DNA or RNA oligonucleotide (e.g., 20-mer) labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end.
-
This compound (or other inhibitor) at various concentrations
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 2 mM MnCl2, 5 mM DTT
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a reaction mixture containing the FRET substrate (e.g., 200 nM) and PAN endonuclease (e.g., 75 ng/µL) in the assay buffer.
-
Dispense the reaction mixture into the wells of a 96-well black microplate.
-
Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore at regular time intervals (e.g., every 5 minutes for 1-2 hours).
-
As the endonuclease cleaves the FRET substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Mandatory Visualizations
Signaling Pathway: The "Cap-Snatching" Mechanism
The following diagram illustrates the essential "cap-snatching" process employed by the influenza virus, which is the target of this compound.
References
- 1. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
In Vitro Activity of PAN Endonuclease Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of inhibitors targeting the N-terminal endonuclease domain of the influenza virus polymerase acidic (PA) protein, commonly referred to as PAN endonuclease. The endonuclease activity of the PA subunit is a critical component of the "cap-snatching" mechanism essential for viral replication, making it a prime target for antiviral drug development.[1][2][3] This document summarizes key quantitative data, details common experimental protocols for assessing inhibitor activity, and visualizes the underlying biological and experimental processes.
Quantitative Inhibitor Activity
The in vitro inhibitory activities of various compounds against PAN endonuclease have been characterized using a range of assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for selected compounds. These values provide a quantitative measure of a compound's potency in inhibiting the endonuclease function.
| Compound | Assay Type | Target Construct | IC50 (µM) | Reference |
| Lifitegrast | Gel-based endonuclease | PA N-terminal | 32.82 ± 1.34 | [4] |
| Lifitegrast (against I38T mutant) | Gel-based endonuclease | PA N-terminal (I38T) | 26.81 ± 1.2 | [4] |
| RO-7 | (Details not specified) | (Not specified) | Micromolar range | [3] |
| Compound | Assay Type | Target Construct | Ki (µM) | Reference |
| Compound 2 (a 4-substituted 2,4-dioxobutanoic acid) | Fluorescence Polarization | PA N-terminal | 0.09 | [1] |
| DPBA (1) | Fluorescence Polarization | PA N-terminal | 0.48 | [1] |
| Compound 3 | Fluorescence Polarization | PA N-terminal | 0.85 | [1] |
Experimental Protocols
The determination of inhibitor potency against PAN endonuclease relies on robust in vitro assays. Below are detailed methodologies for commonly employed experimental protocols.
This competitive binding assay is a high-throughput method to identify small molecules that bind to the PAN endonuclease active site.[1]
-
Principle: The assay measures the change in polarization of a fluorescently labeled probe that binds to the PAN endonuclease. Small molecule inhibitors compete with the probe for binding to the active site, resulting in a decrease in fluorescence polarization.
-
Reagents:
-
Purified PAN endonuclease construct.
-
A novel fluorescein-labeled compound that binds to the active site (the probe).[1]
-
Assay Buffer: Specific composition may vary, but generally contains a buffer (e.g., HEPES), salt, and a reducing agent.
-
Test compounds (potential inhibitors).
-
-
Protocol:
-
A solution of the PAN endonuclease and the fluorescent probe is prepared.
-
The test compound is added at various concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The Ki value is calculated from the competition binding curve.[1]
-
This method directly visualizes the inhibition of the endonuclease's ability to cleave a nucleic acid substrate.[4][5]
-
Principle: The PAN endonuclease is incubated with a single-stranded DNA (ssDNA) or RNA substrate in the presence and absence of an inhibitor. The cleavage of the substrate is then analyzed by agarose gel electrophoresis.
-
Reagents:
-
Protocol:
-
The PAN endonuclease is mixed with the ssDNA substrate in the digestion buffer.[4]
-
The test compound is added at varying concentrations.
-
The reaction mixture is incubated at 37°C for a defined period, for example, 60 minutes.[4][5]
-
The reaction is stopped, and the samples are loaded onto an agarose gel.
-
The gel is electrophoresed and then stained to visualize the DNA.
-
The density of the uncleaved substrate band is quantified using software like ImageJ to determine the extent of inhibition and calculate the IC50 value.[4]
-
This is a sensitive and continuous assay suitable for high-throughput screening that measures the real-time cleavage of a labeled RNA substrate.
-
Principle: An RNA substrate is synthesized with a fluorophore and a quencher at its ends. In the intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the PAN endonuclease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Reagents:
-
Protocol:
-
The PAN endonuclease construct is mixed with the RNA-FRET substrate in an appropriate assay buffer.
-
The test compound is added at various concentrations.
-
The increase in fluorescence is monitored over time in a fluorescence plate reader.
-
The initial reaction rates are calculated to determine the level of inhibition.
-
Visualizations
The following diagrams illustrate the key biological pathway and a typical experimental workflow.
Caption: Influenza Virus Cap-Snatching Mechanism.
Caption: Workflow for a Gel-Based Endonuclease Inhibitory Assay.
References
- 1. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the endonuclease associated with the alpha beta and beta beta forms of avian RNA tumor virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Target Specificity of PAN Endonuclease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endonuclease activity of the influenza virus Polymerase Acidic (PA) protein, specifically residing in its N-terminal domain (PAN), is a critical component of the viral replication machinery.[1] This enzyme facilitates a unique "cap-snatching" mechanism, whereby it cleaves the 5' caps from host pre-mRNAs to prime the transcription of viral mRNAs.[1] This essential function has positioned the PAN endonuclease as a prime target for the development of novel anti-influenza therapeutics. This technical guide provides an in-depth overview of the target specificity of PAN endonuclease inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows. While this guide focuses on the broader class of PAN endonuclease inhibitors, it is important to note that a specific compound designated "PAN endonuclease-IN-1" was not identifiable in publicly available scientific literature. The principles and methodologies described herein are, however, fundamental to the characterization of any inhibitor targeting this enzyme.
PAN Endonuclease: The Therapeutic Target
The PAN endonuclease is a member of the PD-(D/E)XK nuclease superfamily and relies on the coordination of two divalent metal ions, typically Mn²⁺ or Mg²⁺, for its catalytic activity.[1][2] The active site of the enzyme binds to and cleaves host pre-mRNAs, a process that is essential for the initiation of viral transcription by the viral RNA-dependent RNA polymerase. The high degree of conservation of the PAN domain among different influenza virus subtypes makes it an attractive target for broad-spectrum antiviral drugs.[3]
Quantitative Analysis of PAN Endonuclease Inhibitors
The efficacy and specificity of PAN endonuclease inhibitors are quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of an inhibitor. The following table summarizes publicly available data for select PAN endonuclease inhibitors.
| Compound | Assay Type | Target | IC50 | Reference |
| Baloxavir Acid | Endonuclease Inhibition | PAN Endonuclease | 37.5 nM | [2] |
| Lifitegrast | Gel-based Endonuclease Assay | PAN Endonuclease | 32.82 ± 1.34 µM | [4] |
| Lifitegrast | Gel-based Endonuclease Assay | PAN Endonuclease (I38T mutant) | 26.81 ± 1.2 µM | [4] |
| Compound 38-(S) | FRET-based Inhibition Assay | PAN Endonuclease | 38.3 nM | [2] |
| Compound 39-(S) | FRET-based Inhibition Assay | PAN Endonuclease | 41.8 nM | [2] |
| Compound 39-(S) | Polymerase Inhibition Assay | Influenza A Virus Polymerase | 17.4 nM |
Note: The I38T substitution in the PAN endonuclease domain is a primary mutation associated with resistance to Baloxavir acid.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency and specificity. Below are protocols for two common assays used to characterize PAN endonuclease inhibitors.
Fluorescence Resonance Energy Transfer (FRET)-Based Endonuclease Assay
This high-throughput assay provides a quantitative measure of endonuclease activity by detecting the cleavage of a specifically designed substrate.
Principle: A short oligonucleotide substrate is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the substrate by the PAN endonuclease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Purified PAN endonuclease domain
-
FRET-based substrate (e.g., a DNA or RNA oligonucleotide with a 5'-fluorophore and a 3'-quencher)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MnCl₂, 1 mM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well black polystyrene plates
-
Fluorescence plate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer and the FRET substrate at a final concentration of approximately 100-200 nM.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
To initiate the reaction, add the purified PAN endonuclease to each well to a final concentration of approximately 50-100 ng/µL.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 528 nm) at regular intervals for 60-120 minutes.
-
Calculate the rate of the reaction from the linear phase of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Gel-Based Endonuclease Assay
This assay provides a direct visualization of the cleavage of a nucleic acid substrate.
Principle: A single-stranded DNA (ssDNA) or RNA substrate is incubated with the PAN endonuclease in the presence or absence of an inhibitor. The reaction products are then separated by gel electrophoresis. The inhibition of endonuclease activity is observed as a decrease in the amount of cleaved substrate.
Materials:
-
Purified PAN endonuclease domain
-
ssDNA or RNA substrate (e.g., a 20-30 base oligonucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM MnCl₂, 5 mM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
Loading dye
-
Agarose or polyacrylamide gel
-
Gel electrophoresis apparatus and power supply
-
Nucleic acid stain (e.g., SYBR Gold or ethidium bromide)
-
Gel imaging system
Protocol:
-
Prepare reaction mixtures containing the assay buffer, the ssDNA or RNA substrate (e.g., 100 ng), and the purified PAN endonuclease (e.g., 1.5 µM).
-
Add the test compound at various concentrations to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding a loading dye containing a chelating agent (e.g., EDTA).
-
Load the samples onto an agarose or polyacrylamide gel.
-
Perform electrophoresis to separate the cleaved and uncleaved substrate.
-
Stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system.
-
Quantify the band intensities to determine the extent of substrate cleavage and calculate the percentage of inhibition.
Visualizing Key Processes
Diagrams are essential for understanding the complex biological and experimental workflows involved in studying PAN endonuclease.
Caption: Influenza virus PAN endonuclease "snatches" 5' caps from host pre-mRNAs to prime viral transcription. Inhibitors block this process by binding to the enzyme's active site.
Caption: Workflow for a Fluorescence Resonance Energy Transfer (FRET)-based assay to determine the IC50 of PAN endonuclease inhibitors.
Conclusion
The PAN endonuclease is a validated and highly promising target for the development of new influenza antiviral drugs. Understanding the target specificity of inhibitors is paramount for advancing these compounds through the drug development pipeline. This guide has provided a framework for this understanding by summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms and workflows. While the specific inhibitor "this compound" remains elusive in the public domain, the methodologies and principles outlined here are universally applicable for the characterization of any novel inhibitor targeting this critical viral enzyme. Future research will undoubtedly continue to expand the arsenal of potent and specific PAN endonuclease inhibitors, providing new therapeutic options in the fight against influenza.
References
The Central Role of PAN Endonuclease in Influenza Virus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the Polymerase Acidic (PA) N-terminal endonuclease (PAN) in the replication cycle of the influenza virus. The unique "cap-snatching" mechanism employed by the virus is entirely dependent on the enzymatic activity of this domain, making it a prime target for novel antiviral therapeutics. This document provides a comprehensive overview of the PAN endonuclease, its structure, mechanism of action, and its interplay with other viral and host components, supplemented with quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction: The Cap-Snatching Conundrum
Influenza A virus, a member of the Orthomyxoviridae family, possesses a segmented negative-sense RNA genome.[1] A significant challenge for the virus is that its messenger RNAs (mRNAs) are not capped at the 5' end, a modification essential for their recognition by the host cell's translation machinery.[2][3] To overcome this, the virus has evolved a sophisticated mechanism known as "cap-snatching".[1][4][5] This process involves the viral RNA-dependent RNA polymerase (RdRp) cleaving the 5' cap, along with a short stretch of nucleotides, from host pre-mRNAs and using this as a primer to initiate the transcription of its own genome.[6][7] The endonuclease activity responsible for this cleavage resides within the N-terminal domain of the PA subunit of the RdRp, a domain commonly referred to as PAN.[3][8]
Mechanism of Action: A Molecular Heist
The cap-snatching process is a coordinated effort involving all three subunits of the viral RdRp: PA, PB1, and PB2.[4][9] The process can be broken down into the following key steps:
-
Cap Binding: The PB2 subunit of the RdRp recognizes and binds to the 7-methylguanosine (m7G) cap structure of host pre-mRNAs in the nucleus of the infected cell.[1][4]
-
Endonucleolytic Cleavage: The PAN domain, located on the PA subunit, then cleaves the host pre-mRNA approximately 10-20 nucleotides downstream from the cap.[1][5][6] This cleavage is a hydrolytic reaction catalyzed by a two-metal-ion center in the PAN active site.[3][10]
-
Primer Utilization: The resulting capped RNA fragment serves as a primer for the initiation of viral mRNA synthesis.[1][4] The PB1 subunit, which contains the polymerase active site, then uses the viral RNA genome (vRNA) as a template to synthesize viral mRNAs.[9][11]
This elegant mechanism ensures that all viral mRNAs are equipped with a 5' cap, allowing them to be efficiently translated by the host ribosomes.
Structural Biology of the PAN Endonuclease
The PAN domain is a compact, independently folded domain of approximately 200 amino acids located at the N-terminus of the PA subunit.[8][12] X-ray crystallography studies have revealed that PAN adopts an α/β architecture.[8][9]
The Active Site: The catalytic core of the PAN endonuclease is a highly conserved active site that coordinates two divalent metal ions, typically manganese (Mn2+).[3][10] This two-metal-ion catalytic center is characteristic of the PD-(D/E)XK nuclease superfamily.[12] Key conserved residues, including a histidine and several acidic residues (aspartate and glutamate), are crucial for coordinating the metal ions and for catalysis.[13] The metal ions are believed to play a direct role in activating a water molecule for the nucleophilic attack on the phosphodiester backbone of the target RNA.
Role in Viral Replication and Pathogenesis
The endonuclease activity of PAN is absolutely essential for influenza virus replication.[2][3] By facilitating the production of capped viral mRNAs, PAN enables the synthesis of all viral proteins necessary for the assembly of new virions. Inhibition of this endonuclease activity effectively halts viral replication.[14]
Beyond its role in transcription, the PA subunit, including the PAN domain, has been implicated in the suppression of host protein synthesis, contributing to the shutoff of host cell functions and creating a favorable environment for viral replication.[15] The efficiency of the cap-snatching process can also influence viral pathogenicity and host adaptation.[16]
Inhibition of PAN Endonuclease: A Promising Antiviral Strategy
The critical and highly conserved nature of the PAN endonuclease active site makes it an attractive target for the development of novel anti-influenza drugs.[2][3] Inhibitors targeting this domain can effectively block the cap-snatching process and, consequently, viral replication.
One such inhibitor, baloxavir marboxil, is a prodrug that is converted to its active form, baloxavir acid, which potently inhibits the PAN endonuclease.[17] It has been approved for the treatment of acute uncomplicated influenza.[14] Research is ongoing to develop new inhibitors with improved efficacy and a higher barrier to resistance.[18][19]
Quantitative Data on PAN Endonuclease Inhibitors
The following table summarizes key quantitative data for various inhibitors of the PAN endonuclease, providing a comparative overview of their potency.
| Inhibitor | Target | Assay Type | IC50 | Ki | Kd | Reference(s) |
| Baloxavir Acid | PAN Endonuclease | In vitro transcription | 2.5 nM | - | - | [20] |
| Baloxavir Acid | PAN Endonuclease | Plaque Reduction Assay | 0.22 - 0.90 nM | - | - | [17] |
| Lifitegrast | PAN Endonuclease | Gel-based endonuclease assay | 32.82 ± 1.34 µM | - | - | [8] |
| Compound 23 | PAN Endonuclease | Enzyme-based assay | 47 pM | - | - | [8] |
| DPBA (1) | PAN Endonuclease | Fluorescence Polarization | - | 0.48 µM | - | [21] |
| Compound 2 | PAN Endonuclease | Fluorescence Polarization | - | 0.09 µM | - | [21] |
| Compound 3 | PAN Endonuclease | Fluorescence Polarization | - | 0.85 µM | - | [21] |
| BXA | Wild-Type PAN | Microscale Thermophoresis | - | - | 343 nM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the PAN endonuclease.
In Vitro Endonuclease Activity Assay (Gel-Based)
This assay directly measures the cleavage of a nucleic acid substrate by the PAN endonuclease.
Materials:
-
Purified recombinant PAN endonuclease domain.
-
Single-stranded DNA (ssDNA) plasmid (e.g., M13mp18) or a specific RNA oligonucleotide substrate.
-
Digestion Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM β-mercaptoethanol, 2.5 mM MnCl2.
-
EDTA (50 mM) for stopping the reaction.
-
Agarose gel (1.0%).
-
Ethidium bromide or other nucleic acid stain.
-
Loading dye.
-
DNA ladder.
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain the digestion buffer, a fixed amount of the ssDNA or RNA substrate (e.g., 50 ng/µl), and the desired concentration of the purified PAN endonuclease.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding EDTA to chelate the Mn2+ ions.
-
Add loading dye to each reaction mixture.
-
Load the samples onto a 1.0% agarose gel alongside a DNA ladder.
-
Perform electrophoresis to separate the cleaved and uncleaved substrate.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The cleavage of the substrate will result in the appearance of smaller DNA fragments.
Fluorescence Polarization (FP) Assay for Inhibitor Screening
This high-throughput assay measures the binding of small molecules to the PAN endonuclease active site.
Materials:
-
Purified recombinant PAN endonuclease domain.
-
A fluorescently labeled ligand (probe) that binds to the PAN active site with a known affinity.
-
Assay Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM MgCl2, 2 mM MnCl2.
-
Test compounds (potential inhibitors).
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
To each well of a suitable microplate, add the assay buffer.
-
Add a constant concentration of the PAN endonuclease and the fluorescent probe. The concentration of the probe should be at or below its Kd for optimal assay performance.
-
Add varying concentrations of the test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no enzyme (minimum polarization).
-
Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Inhibitors that bind to the active site will displace the fluorescent probe, leading to a decrease in the fluorescence polarization signal. The IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
X-ray Crystallography of the PAN Domain
This technique provides high-resolution structural information of the PAN endonuclease and its complexes with inhibitors.
Materials:
-
Highly purified and concentrated PAN endonuclease protein.
-
Crystallization screens (various buffers, precipitants, and salts).
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).
-
Cryoprotectant solution.
-
Access to a synchrotron X-ray source.
Procedure:
-
Protein Expression and Purification: Express the PAN domain (e.g., residues 1-209 of the PA protein) in a suitable expression system (e.g., E. coli) and purify it to homogeneity using chromatography techniques (e.g., affinity and size-exclusion chromatography).[8]
-
Crystallization: Set up crystallization trials by mixing the purified protein with various crystallization screen solutions in crystallization plates. The vapor diffusion method is commonly used.
-
Crystal Optimization: Optimize the initial crystal hits by refining the concentrations of the protein, precipitant, and other additives to obtain large, well-diffracting crystals.
-
Soaking or Co-crystallization with Ligands: To obtain structures with bound inhibitors, either soak the apo-crystals in a solution containing the inhibitor or co-crystallize the protein in the presence of the inhibitor.
-
Data Collection: Flash-cool the crystals in a cryoprotectant to prevent ice formation. Collect X-ray diffraction data at a synchrotron beamline.
-
Structure Determination and Refinement: Process the diffraction data and determine the three-dimensional structure of the PAN domain using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain a high-resolution structure.
Visualizing the Molecular Machinery
The following diagrams, generated using the DOT language, illustrate key aspects of the PAN endonuclease's function and interactions.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pfkek.jp [pfkek.jp]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers Publishing Partnerships | The interaction of influenza A virus RNA polymerase PA subunit with the human β-actin protein [frontierspartnerships.org]
- 7. Interactions between the Influenza A Virus RNA Polymerase Components and Retinoic Acid-Inducible Gene I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Influenza polymerase PA-PB1 Interaction Inhibitors Using an In Vitro Split-Luciferase Complementation-based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. In Vitro Assembly of PB2 with a PB1-PA Dimer Supports a New Model of Assembly of Influenza A Virus Polymerase Subunits into a Functional Trimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
- 16. Crystallization and X-ray crystallographic analysis of the cap-binding domain of influenza A virus H1N1 polymerase subunit PB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission | PLOS Pathogens [journals.plos.org]
- 18. Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. bio.libretexts.org [bio.libretexts.org]
Methodological & Application
Application Notes and Protocols for PAN Endonuclease-IN-1 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAN endonuclease-IN-1 is a potent and specific inhibitor of the influenza virus cap-dependent endonuclease, an essential enzyme for viral replication. This enzyme, located in the N-terminal region of the polymerase acidic (PA) protein, is responsible for the "cap-snatching" mechanism, where the virus cleaves the 5' caps of host cell pre-mRNAs to prime its own mRNA synthesis. By targeting this critical step, this compound effectively blocks viral transcription and subsequent replication. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.
Mechanism of Action
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2. The PA subunit contains the endonuclease active site, which is the target of this compound. The inhibitor binds to the active site of the PAN endonuclease, preventing it from cleaving host cell pre-mRNAs. This inhibition of the "cap-snatching" process is a critical blow to the virus, as it cannot produce its own capped mRNAs, which are necessary for translation by the host cell machinery. This leads to a significant reduction in viral protein synthesis and overall viral replication.
Data Presentation
The following table summarizes the quantitative data for this compound, providing key metrics for its activity and cytotoxicity.
| Parameter | Value | Cell Line/System | Notes |
| Enzymatic IC50 | 47 pM | Enzyme-based assay | Against wild-type PAN endonuclease.[1][2] |
| Binding Affinity (Kd) | 277 µM | Wild-Type (WT) PAN Endonuclease | |
| 384 µM | I38T Mutant PAN Endonuclease | ||
| 328 µM | E23K Mutant PAN Endonuclease | ||
| Cellular Antiviral EC50 | Low micromolar range | Antiviral replication assay | The exact value is not specified in the public literature.[3] |
| Cytotoxicity (CC50) | > 800 µM | MDCK (Madin-Darby Canine Kidney) Cells | Assessed via MTT assay after 12 hours of incubation. |
| > 800 µM | NIH3T3 (Mouse Embryonic Fibroblast) Cells | Assessed via MTT assay after 12 hours of incubation. |
Signaling Pathway and Experimental Workflow
Influenza Virus Replication and Inhibition by this compound
Caption: Influenza virus replication cycle and the inhibitory action of this compound.
Experimental Workflow for Antiviral Compound Evaluation
Caption: Workflow for evaluating the antiviral activity and cytotoxicity of this compound.
Experimental Protocols
Plaque Reduction Assay for Determining IC50
This assay determines the concentration of this compound required to inhibit the formation of viral plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Agarose
-
Crystal Violet solution
-
6-well plates
Protocol:
-
Cell Seeding:
-
One day prior to infection, seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).
-
Incubate at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the compound in infection medium (DMEM with 1 µg/mL TPCK-treated trypsin).
-
-
Infection:
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment:
-
After the adsorption period, remove the virus inoculum.
-
Overlay the cells with 2 ml of a 1:1 mixture of 1.2% agarose and 2x infection medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Allow the agarose to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formaldehyde for at least 1 hour.
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer with 0.5% crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay for Determining CC50
This assay determines the concentration of this compound that reduces cell viability by 50%.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Cell Seeding:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control (DMSO).
-
Include wells with untreated cells as a control for 100% viability and wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable research tool for studying influenza virus replication and for the development of novel antiviral therapeutics. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this inhibitor in cell culture-based assays to determine its antiviral potency and cytotoxic profile. The high potency and low cytotoxicity of this compound make it a promising candidate for further investigation in the field of antiviral drug discovery.
References
Application Notes and Protocols for PAN Endonuclease-IN-1 in Influenza A Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral RNA-dependent RNA polymerase (RdRp) complex, essential for viral replication, presents a key target for drug development. A critical component of the RdRp is the polymerase acidic (PA) subunit, which contains an N-terminal endonuclease domain (PAN). This PAN endonuclease is responsible for the "cap-snatching" mechanism, a process wherein the virus cleaves the 5' caps from host pre-mRNAs to prime the synthesis of its own viral mRNAs. Inhibition of this endonuclease activity is a validated and promising strategy for anti-influenza therapy.
PAN endonuclease-IN-1 (also known as Compound 23) is a potent inhibitor belonging to the hydroxypyridinone class of compounds that target the PAN endonuclease active site. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its evaluation in influenza A virus research.
Mechanism of Action
This compound exerts its antiviral activity by directly inhibiting the cap-snatching function of the influenza A virus PA subunit. The active site of the PAN endonuclease contains a bimetallic center, typically with two manganese ions (Mn²⁺), which is crucial for its catalytic activity. This compound is designed to chelate these metal ions, effectively blocking the enzyme's ability to cleave host pre-mRNAs. This inhibition prevents the generation of capped primers necessary for viral transcription, thereby halting the viral replication cycle.
Caption: Mechanism of this compound inhibition of influenza A virus replication.
Data Presentation
The following tables summarize the available quantitative data for this compound and provide representative data for other PAN endonuclease inhibitors for comparative purposes.
Table 1: Binding Affinity of this compound
| Target Endonuclease | Dissociation Constant (Kd) |
| Wild-Type (WT) | 277 µM |
| I38T Mutant | 384 µM |
| E23K Mutant | 328 µM |
Data obtained from biophysical methods.
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Parameter | Value |
| Enzyme-based Assay | IC50 | 47 pM[1] |
Table 3: Representative Antiviral Activity and Cytotoxicity of PAN Endonuclease Inhibitors (for comparative purposes)
| Compound | Virus Strain | EC50 | CC50 (MDCK cells) | Selectivity Index (SI) |
| Compound 71 | H1N1 (A/PR/8/34) | 2.1 µM[2] | 280 µM[2] | 133 |
| Lifitegrast | H1N1 (A/WSN/33) | - | > 50 µM | - |
| Baloxavir Acid | H1N1 (A/PR/8/34) | 1.4 - 2.9 nM | > 10 µM | > 3448 |
Note: EC50, 50% effective concentration; CC50, 50% cytotoxic concentration; SI = CC50/EC50. These values are provided as a reference for the expected potency and safety window of potent PAN endonuclease inhibitors.
Experimental Protocols
Detailed methodologies for key experiments to evaluate this compound are provided below.
Caption: General workflow for evaluating the antiviral activity and cytotoxicity of this compound.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells (e.g., Madin-Darby Canine Kidney - MDCK cells).
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound to each well. Include a "cells only" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the production of infectious virus particles.
Materials:
-
Confluent MDCK cell monolayers in 6-well plates
-
Influenza A virus stock of known titer (e.g., A/Puerto Rico/8/34 (H1N1))
-
This compound
-
Serum-free DMEM containing TPCK-trypsin (1 µg/mL)
-
Agarose overlay (e.g., 2X DMEM mixed with 1.6% agarose)
-
Crystal violet solution (0.1% in 20% ethanol)
Procedure:
-
Prepare serial dilutions of the influenza A virus in serum-free DMEM.
-
Wash the MDCK cell monolayers with PBS.
-
Infect the cells with 100-200 plaque-forming units (PFU) of the virus for 1 hour at 37°C.
-
During the infection, prepare serial dilutions of this compound in the agarose overlay medium.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with the agarose medium containing the different concentrations of the inhibitor. Include a "no drug" control.
-
Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.
-
Fix the cells with 4% formaldehyde for at least 30 minutes.
-
Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and count the number of plaques.
-
Calculate the 50% effective concentration (EC₅₀) as the concentration of the inhibitor that reduces the number of plaques by 50% compared to the "no drug" control.
Protocol 3: Virus Yield Reduction Assay
This assay quantifies the reduction in the titer of infectious virus produced in the presence of the inhibitor.
Materials:
-
MDCK cells in 24-well plates
-
Influenza A virus
-
This compound
-
Serum-free DMEM with TPCK-trypsin
Procedure:
-
Infect confluent MDCK cell monolayers with influenza A virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
After incubation, remove the inoculum, wash the cells with PBS, and add serum-free DMEM containing serial dilutions of this compound.
-
Incubate the plates for 24-48 hours at 37°C.
-
Collect the supernatant from each well.
-
Determine the virus titer in the supernatant by performing a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on fresh MDCK cell monolayers.
-
Calculate the EC₅₀ as the concentration of the inhibitor that reduces the virus yield by 50% compared to the untreated control.
Conclusion
This compound is a highly potent inhibitor of the influenza A virus PAN endonuclease. The provided protocols offer a robust framework for researchers to evaluate its antiviral efficacy and cytotoxicity. The significant potency observed in enzymatic assays suggests that this compound and its analogs are valuable tools for further research and development of novel anti-influenza therapeutics. The detailed experimental procedures will aid in the standardized assessment of this and other PAN endonuclease inhibitors, contributing to the global effort to combat influenza.
References
Application of PAN Endonuclease Inhibitors in Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus polymerase acidic (PA) protein contains an N-terminal endonuclease domain (PAN) that is crucial for viral replication.[1] This domain possesses endonuclease activity responsible for a process known as "cap-snatching," where the virus cleaves the 5' caps from host cell pre-mRNAs.[2] These capped fragments are then used as primers to synthesize viral mRNAs, enabling their translation by the host's ribosomal machinery.[2][3] The essential nature of this process makes the PAN endonuclease an attractive target for the development of novel anti-influenza therapeutics.[4][5][6][7] Inhibitors of this enzyme, such as the approved drug baloxavir marboxil, effectively block viral gene transcription and subsequent proliferation.[8][9] This document provides detailed application notes and protocols for the use of PAN endonuclease inhibitors in antiviral screening assays. For the purpose of these notes, we will refer to a representative PAN endonuclease inhibitor, baloxavir acid (the active form of baloxavir marboxil), to provide concrete examples and data.
Mechanism of Action: Inhibition of Cap-Snatching
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: polymerase basic 1 (PB1), polymerase basic 2 (PB2), and the polymerase acidic protein (PA).[6][8] The cap-snatching process is initiated when the PB2 subunit binds to the 5' cap of host pre-mRNAs.[8] Subsequently, the PAN domain of the PA subunit cleaves the host mRNA downstream from the cap.[6][8] This generates a capped RNA fragment that serves as a primer for the PB1 subunit to initiate transcription of viral RNA into mRNA.[2][8] PAN endonuclease inhibitors bind to the active site of the PAN domain, preventing the cleavage of host pre-mRNAs and thereby inhibiting viral mRNA synthesis and replication.[9]
Figure 1: Signaling pathway of influenza virus cap-snatching and its inhibition.
Data Presentation: In Vitro Efficacy of PAN Endonuclease Inhibitors
The antiviral activity of PAN endonuclease inhibitors can be quantified using various in vitro assays. The half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) are key parameters to determine the potency of the inhibitor. The 50% cytotoxic concentration (CC50) is also determined to assess the inhibitor's safety profile and calculate the selectivity index (SI = CC50/EC50).
Table 1: In Vitro Efficacy of Baloxavir Acid Against Influenza A Virus Strains
| Virus Strain | Assay Type | EC50 (nM) | Reference |
| A/California/7/2009 (H1N1pdm09) | Cytopathic Effect Inhibition | 0.48 ± 0.22 | [10] |
| A(H3N2) | Cytopathic Effect Inhibition | 19.55 ± 5.66 | [10] |
| A/Perth/16/2009 (H3N2) | Focus Reduction Assay | 0.5 ± 0.4 | [11] |
| A(H1N1)pdm09 (various) | HINT Assay | 1.58 ± 0.49 | [9] |
| A(H3N2) (various) | HINT Assay | 0.83 ± 0.30 | [9] |
Table 2: In Vitro Efficacy of Baloxavir Acid Against Influenza B Virus Strains
| Virus Lineage | Assay Type | EC50 (nM) | Reference |
| Victoria | HINT Assay | 4.79 ± 1.48 | [9] |
| Yamagata | HINT Assay | 5.00 ± 1.50 | [9] |
Table 3: Cytotoxicity of Baloxavir Acid
| Cell Line | Incubation Time (h) | CC50 (µM) | Reference |
| MDCK-SIAT1 | 24 | 34.1 ± 1.9 | [1] |
| MDCK-SIAT1 | 48 | 10.1 ± 2.1 | [1] |
| MDCK-SIAT1 | 72 | 7.8 ± 0.9 | [1] |
| MDCK | Not specified | 3.0 ± 1.3 | [1] |
Experimental Protocols
Plaque Reduction Assay
This assay is the gold standard for determining the titer of infectious virus and assessing the efficacy of antiviral compounds by measuring the reduction in virus plaque formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Influenza virus plaque assay [protocols.io]
- 3. youtube.com [youtube.com]
- 4. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 6. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A universal RT-qPCR assay for “One Health” detection of influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of PAN Endonuclease-IN-1 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The pandemic endonuclease (PAN) is a critical component of the influenza virus RNA-dependent RNA polymerase complex, playing an essential role in viral replication through a "cap-snatching" mechanism. This process involves the cleavage of the 5' caps from host pre-mRNAs, which are then used as primers for the synthesis of viral mRNAs. The indispensable nature of this enzymatic activity makes the PAN endonuclease an attractive target for antiviral drug development.
PAN Endonuclease-IN-1 (PAN-IN-1) is a potent and selective inhibitor of the PAN endonuclease. To characterize its inhibitory activity and determine its potency, a dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50). This document provides detailed application notes and protocols for determining the dose-response curve of PAN-IN-1 through both a biochemical enzymatic assay and a cell-based viral replication assay.
Data Presentation
The quantitative data from the dose-response experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: Biochemical Assay Data for PAN-IN-1
| PAN-IN-1 Concentration (nM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Mean % Inhibition | Std. Dev. |
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| 10000 | |||||
| Positive Control (No Inhibitor) | 0 | 0 | 0 | 0 | 0 |
| Negative Control (No Enzyme) | 100 | 100 | 100 | 100 | 0 |
| IC50 (nM): |
Table 2: Cell-Based Assay Data for PAN-IN-1
| PAN-IN-1 Concentration (nM) | Plaque Count (Replicate 1) | Plaque Count (Replicate 2) | Plaque Count (Replicate 3) | Mean Plaque Count | % Inhibition |
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| 10000 | |||||
| Virus Control (No Inhibitor) | 0 | ||||
| Cell Control (No Virus) | 0 | 0 | 0 | 0 | 100 |
| IC50 (nM): |
Experimental Protocols
Protocol 1: Biochemical Dose-Response Assay for PAN-IN-1
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 value of PAN-IN-1 against recombinant PAN endonuclease.
Materials and Reagents:
-
Recombinant PAN Endonuclease
-
PAN-IN-1
-
FRET-based RNA substrate (e.g., 5'-FAM/3'-TAMRA labeled RNA oligonucleotide)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 2 mM DTT
-
DMSO (Dimethyl sulfoxide)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of PAN-IN-1 in DMSO.
-
Perform a serial dilution of the PAN-IN-1 stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution series).
-
Prepare a working solution of each concentration by diluting the DMSO stock 1:100 in Assay Buffer. This will result in a final DMSO concentration of 1% in the assay.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted PAN-IN-1 solutions to the appropriate wells of a 384-well plate.
-
For the positive control (no inhibitor), add 5 µL of Assay Buffer with 1% DMSO.
-
For the negative control (no enzyme), add 10 µL of Assay Buffer with 1% DMSO.
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant PAN endonuclease in Assay Buffer. The final concentration should be empirically determined to yield a robust signal-to-background ratio.
-
Add 5 µL of the enzyme solution to all wells except the negative control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a working solution of the FRET-based RNA substrate in Assay Buffer.
-
Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately measure the fluorescence (Excitation: 485 nm, Emission: 520 nm) at time zero.
-
Incubate the plate at 37°C for 60 minutes.
-
After incubation, measure the fluorescence again.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all wells.
-
Calculate the percent inhibition for each PAN-IN-1 concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_t0) / (Signal_positive_control - Signal_t0))
-
Plot the % inhibition against the logarithm of the PAN-IN-1 concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[1]
-
Protocol 2: Cell-Based Plaque Reduction Assay for PAN-IN-1
This protocol outlines the determination of the IC50 value of PAN-IN-1 by measuring the inhibition of influenza virus replication in a cell-based plaque reduction assay. Madin-Darby Canine Kidney (MDCK) cells are a standard and reliable cell line for the propagation of influenza virus.[2]
Materials and Reagents:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., A/WSN/33)
-
PAN-IN-1
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Infection Medium: DMEM supplemented with 0.2% BSA, 1 µg/mL TPCK-trypsin
-
Agarose Overlay: 2X DMEM mixed 1:1 with 1.2% agarose, supplemented with 1 µg/mL TPCK-trypsin
-
Crystal Violet Staining Solution: 0.1% crystal violet in 20% ethanol
-
6-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10^5 cells/well).
-
Incubate at 37°C with 5% CO2 for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of PAN-IN-1 in DMSO.
-
Perform a serial dilution of the PAN-IN-1 stock solution in Infection Medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
-
Virus Infection:
-
Wash the confluent MDCK cell monolayers twice with sterile PBS.
-
Prepare a virus dilution in Infection Medium to yield approximately 100 plaque-forming units (PFU) per well.
-
In separate tubes, mix the virus dilution with an equal volume of each PAN-IN-1 concentration and incubate for 30 minutes at room temperature.
-
Inoculate the cells with 200 µL of the virus-inhibitor mixture.
-
For the virus control, inoculate cells with the virus mixed with Infection Medium containing 0.1% DMSO.
-
For the cell control, mock-infect cells with Infection Medium only.
-
Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to ensure even distribution of the virus.
-
-
Agarose Overlay:
-
After the 1-hour incubation, aspirate the inoculum from the wells.
-
Gently overlay the cell monolayer with 2 mL of the pre-warmed (42°C) agarose overlay containing the corresponding concentrations of PAN-IN-1.
-
Allow the agarose to solidify at room temperature for 20 minutes.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for 1 hour at room temperature.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayers with 1 mL of Crystal Violet Staining Solution for 10 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percent inhibition for each PAN-IN-1 concentration using the following formula: % Inhibition = 100 * (1 - (Plaque_count_inhibitor / Plaque_count_virus_control))
-
Plot the % inhibition against the logarithm of the PAN-IN-1 concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Mandatory Visualization
Caption: Influenza Virus Cap-Snatching Mechanism and Inhibition by PAN-IN-1.
Caption: Experimental Workflow for Dose-Response Curve Determination.
References
Application Notes and Protocols for Assessing PAN Endonuclease-IN-1 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro methods available to assess the efficacy of PAN (Polymerase Acidic N-terminal) endonuclease inhibitors, such as PAN endonuclease-IN-1. The protocols and data presented herein are essential for the preclinical evaluation of novel anti-influenza therapeutics targeting the cap-snatching mechanism of the influenza virus.
Introduction to PAN Endonuclease and its Inhibition
The influenza virus relies on a unique "cap-snatching" mechanism to initiate the transcription of its genome. This process is mediated by the PAN endonuclease domain of the viral RNA-dependent RNA polymerase (RdRp), which cleaves the 5' caps from host pre-mRNAs.[1][2] These capped fragments are then used as primers for the synthesis of viral mRNAs.[1] The essential nature of this process makes the PAN endonuclease a prime target for antiviral drug development.[1][3][4] Inhibitors of this enzyme, such as this compound, are expected to block viral replication and represent a promising new class of anti-influenza agents.
Signaling Pathway of PAN Endonuclease in Influenza Virus Replication
The PAN endonuclease is a critical component of the influenza virus replication machinery. Its activity is the first step in the "cap-snatching" process, which is essential for the virus to produce its own messenger RNA (mRNA) that can be translated by the host cell's ribosomes.
References
- 1. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAN Endonuclease-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endonuclease activity of the influenza virus polymerase acidic (PA) protein, specifically its N-terminal domain (PAN), is a critical component of the viral replication machinery. This domain is responsible for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[1][2] This essential function makes the PAN endonuclease a prime target for the development of novel anti-influenza therapeutics.[2][3][4] High-throughput screening (HTS) assays are pivotal in the discovery of small molecule inhibitors that can effectively target this enzymatic activity.
This document provides detailed application notes and protocols for the use of PAN endonuclease-IN-1 and other inhibitors in HTS assays. It is designed to guide researchers, scientists, and drug development professionals in setting up and executing robust screening campaigns to identify and characterize novel inhibitors of the influenza PAN endonuclease.
Signaling Pathway: The Cap-Snatching Mechanism
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2.[1] The cap-snatching process is a coordinated effort involving these subunits. The PB2 subunit recognizes and binds to the 5' cap of host pre-mRNAs.[1][5] Subsequently, the PAN endonuclease domain cleaves the host mRNA 10-13 nucleotides downstream from the cap.[1][6] This capped RNA fragment then serves as a primer for the PB1 subunit, which carries the polymerase activity, to initiate the transcription of viral RNA (vRNA) into viral mRNA (vmRNA).[1][5]
High-Throughput Screening Assays for PAN Endonuclease Inhibitors
Several assay formats have been developed to screen for inhibitors of PAN endonuclease. Among the most suitable for HTS is the Fluorescence Polarization (FP) assay due to its homogeneous nature, rapid read times, and scalability.[3] A gel-based assay can also be used, particularly for validation and mechanistic studies, though it is less amenable to large-scale screening.[1]
Quantitative Data of PAN Endonuclease Inhibitors
The following table summarizes the inhibitory activities of several known PAN endonuclease inhibitors. This data can be used for selecting appropriate positive controls and for comparing the potency of newly identified compounds.
| Compound | Assay Type | Target | IC50 (µM) | Ki (µM) | Kd (µM) | Z' Factor | Reference(s) |
| L-742,001 | FP | PAN | - | 0.48 | - | - | [3] |
| DPBA | FP | PAN | - | 0.48 | - | - | [3] |
| Compound 2 (from ref[3]) | FP | PAN | - | 0.09 | - | - | [3] |
| Compound 3 (from ref[3]) | FP | PAN | - | 0.85 | - | - | [3] |
| Lifitegrast | Gel-based | PAN | 32.82 ± 1.34 | - | - | - | [7] |
| Lifitegrast | Gel-based | PAN-I38T | 26.81 ± 1.2 | - | - | - | [7] |
| Baloxavir (BXA) | Biophysical | PAN | - | - | 0.343 | - | [8] |
Experimental Protocols
Fluorescence Polarization (FP) HTS Assay Protocol
This protocol is adapted from a published FP assay for PAN endonuclease inhibitors and is optimized for a 384-well plate format.[3] The assay measures the displacement of a fluorescently labeled ligand from the PAN endonuclease active site by a potential inhibitor.
Objective: To identify small molecule inhibitors of PAN endonuclease through a competitive binding fluorescence polarization assay.
Materials:
-
PAN Endonuclease: Purified N-terminal domain of influenza PA protein.
-
Fluorescent Ligand: A fluorescein-labeled compound with known affinity for the PAN active site (e.g., as described in reference[3]).
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 2 mM MnCl₂.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control: A known PAN endonuclease inhibitor (e.g., L-742,001).
-
Negative Control: DMSO.
-
384-well black, low-volume assay plates.
-
A plate reader capable of measuring fluorescence polarization.
Experimental Workflow:
Protocol Steps:
-
Compound Plating:
-
Dispense 100 nL of test compounds, positive control, and negative control (DMSO) into the wells of a 384-well assay plate using an acoustic dispenser or a pin tool. This will result in a final compound concentration of 10 µM in a 10 µL final assay volume.
-
-
PAN Endonuclease Addition:
-
Prepare a solution of PAN endonuclease in assay buffer.
-
Dispense 5 µL of the PAN endonuclease solution to all wells of the assay plate. The final concentration of PAN should be optimized for the assay, typically in the low nanomolar range.
-
-
Incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Fluorescent Ligand Addition:
-
Prepare a solution of the fluorescent ligand in assay buffer.
-
Dispense 5 µL of the fluorescent ligand solution to all wells. The final concentration of the ligand should be at or below its Kd for PAN to ensure assay sensitivity.
-
-
Final Incubation:
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
-
Where:
-
mP_sample is the millipolarization value of the test compound well.
-
mP_min is the average millipolarization of the positive control wells (maximum inhibition).
-
mP_max is the average millipolarization of the negative control wells (no inhibition).
-
-
-
Calculate Z' Factor:
-
Z' = 1 - [(3 * (SD_max + SD_min)) / |Avg_max - Avg_min|]
-
Where:
-
SD_max and SD_min are the standard deviations of the negative and positive controls, respectively.
-
Avg_max and Avg_min are the average signals of the negative and positive controls, respectively.
-
-
A Z' factor between 0.5 and 1.0 indicates a robust and reliable assay.
-
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Gel-Based Endonuclease Activity Assay Protocol
This protocol is suitable for confirming the inhibitory activity of hits identified from the primary HTS and for mechanistic studies.[1][9]
Objective: To visually assess the inhibition of PAN endonuclease cleavage of a DNA substrate.
Materials:
-
PAN Endonuclease: Purified enzyme.
-
Substrate: Single-stranded circular DNA (e.g., M13mp18).[2]
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MnCl₂.
-
Test Compounds: Hits from primary screen.
-
Loading Dye: 6X DNA loading dye.
-
Agarose Gel: 1% agarose gel with a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Running Buffer: 1X TAE or TBE buffer.
Protocol Steps:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, PAN endonuclease (e.g., 1.5 µM), and the test compound at various concentrations.
-
Include positive and negative controls.
-
-
Initiate Reaction:
-
Add the ssDNA substrate (e.g., 100 ng) to each reaction tube to a final volume of 20 µL.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1 hour.[9]
-
-
Stop Reaction:
-
Stop the reaction by adding 4 µL of 6X DNA loading dye containing EDTA.
-
-
Gel Electrophoresis:
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Visualize the DNA bands under UV light. The uncleaved circular ssDNA will migrate differently from the cleaved linear DNA fragments. Inhibition of endonuclease activity will result in a higher proportion of the uncleaved substrate.
-
Conclusion
The PAN endonuclease of the influenza virus is a well-validated target for antiviral drug discovery. The high-throughput fluorescence polarization assay provides a robust and efficient method for screening large compound libraries to identify novel inhibitors. The gel-based assay serves as a valuable secondary assay for hit confirmation and characterization. The protocols and data presented in these application notes are intended to facilitate the discovery and development of the next generation of anti-influenza therapeutics.
References
- 1. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]
- 6. Sequencing the cap-snatching repertoire of H1N1 influenza provides insight into the mechanism of viral transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PAN Endonuclease-IN-1: A Tool for Studying the Cap-Snatching Mechanism of Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses, belonging to the Orthomyxoviridae family, are a significant cause of respiratory illness worldwide. A crucial step in the life cycle of the influenza virus is the transcription of its segmented RNA genome into messenger RNA (mRNA) that can be translated by the host cell's machinery. To achieve this, the virus utilizes a unique mechanism known as "cap-snatching". The viral RNA-dependent RNA polymerase (RdRp) complex, composed of the PA, PB1, and PB2 subunits, cleaves the 5' cap structure along with a short stretch of nucleotides from host pre-mRNAs. This capped RNA fragment is then used as a primer to initiate the transcription of viral mRNAs.
The endonuclease activity responsible for this cleavage resides within the N-terminal domain of the PA subunit, commonly referred to as PAN. The critical nature of this enzymatic activity for viral replication makes the PAN endonuclease a prime target for the development of novel anti-influenza therapeutics. Small molecule inhibitors that target the PAN endonuclease can effectively block viral transcription and, consequently, viral replication.
PAN endonuclease-IN-1 (also known as Compound 23) is a potent inhibitor of the PAN endonuclease. Its ability to bind to the active site of the enzyme and prevent the cleavage of host mRNAs makes it an invaluable research tool for studying the intricacies of the cap-snatching mechanism. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and cell-based assays to investigate influenza virus replication and the efficacy of PAN endonuclease inhibitors.
Mechanism of Action
This compound functions by binding to the active site of the influenza virus PAN endonuclease. The active site of the endonuclease contains two metal ions, typically manganese (Mn2+), which are essential for its catalytic activity. This compound is designed to chelate these metal ions, thereby inactivating the enzyme and preventing it from cleaving host cell pre-mRNAs. This leads to the inhibition of viral mRNA synthesis and a subsequent block in viral replication.
The study of inhibitors like this compound is crucial for understanding the structure-activity relationships of compounds targeting the PAN endonuclease and for developing next-generation antivirals that can overcome resistance to existing drugs like baloxavir marboxil.
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant inhibitors.
Table 1: In Vitro Inhibition of PAN Endonuclease
| Compound | Target | Assay | Parameter | Value | Reference |
| This compound (Compound 23) | Wild-Type PAN | Biophysical | Kd | 277 µM | |
| I38T Mutant PAN | Biophysical | Kd | 384 µM | ||
| E23K Mutant PAN | Biophysical | Kd | 328 µM | ||
| Lifitegrast | Wild-Type PAN | Gel-based endonuclease | IC50 | 32.82 ± 1.34 µM | [1][2] |
| I38T Mutant PAN | Gel-based endonuclease | IC50 | 26.81 ± 1.2 µM | [1][2] | |
| Baloxavir acid (BXA) | Wild-Type A(H1N1)pdm09 Polymerase | Polymerase activity | IC50 | 0.48 ± 0.22 nM | [3] |
| Wild-Type A(H3N2) Polymerase | Polymerase activity | IC50 | 19.55 ± 5.66 nM | [3] |
Table 2: Cell-Based Antiviral Activity
| Compound | Virus Strain | Cell Line | Parameter | Value | Selectivity Index (SI) | Reference |
| Compound 71 (example) | Influenza A (H1N1) | MDCK | EC50 | 2.1 µM | >133 | [4] |
| MDCK | CC50 | 280 µM | [4] | |||
| Baloxavir acid (BXA) | Influenza A(H1N1)pdm09 | MDCK | EC50 | 0.7 ± 0.5 nM | Not Reported | [5] |
| Influenza A(H3N2) | MDCK | EC50 | 1.2 ± 0.6 nM | Not Reported | [5] | |
| Influenza B (Victoria) | MDCK | EC50 | 7.2 ± 3.5 nM | Not Reported | [5] | |
| Influenza B (Yamagata) | MDCK | EC50 | 5.8 ± 4.5 nM | Not Reported | [5] |
Selectivity Index (SI) = CC50 / EC50
Mandatory Visualization
Caption: The cap-snatching mechanism of influenza virus and the point of inhibition by PAN endonuclease inhibitors.
Caption: Workflow for an in vitro PAN endonuclease activity assay.
Caption: Logical relationship of inhibitor efficacy against wild-type vs. resistant mutant PAN endonuclease.
Experimental Protocols
In Vitro PAN Endonuclease Activity Assay (Gel-Based)
This protocol is adapted from methods described for assaying PAN endonuclease activity using a single-stranded DNA substrate.
Materials:
-
Recombinant PAN endonuclease (wild-type and/or mutants)
-
This compound
-
Single-stranded DNA (ssDNA) plasmid (e.g., M13mp18)
-
10x Endonuclease Reaction Buffer: 200 mM HEPES (pH 7.5), 1 M NaCl, 20 mM MnCl₂, 10 mM DTT
-
Nuclease-free water
-
DMSO (for dissolving inhibitor)
-
Agarose
-
1x TAE buffer
-
DNA loading dye
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare this compound dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in nuclease-free water or 1x reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1-2%.
-
-
Set up the reactions:
-
In a microcentrifuge tube, prepare the reaction mixture for each concentration of the inhibitor. A typical 20 µL reaction would consist of:
-
2 µL of 10x Endonuclease Reaction Buffer
-
Recombinant PAN endonuclease (e.g., to a final concentration of 1 µM)
-
This compound at various concentrations (or vehicle control - DMSO)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Include a "no enzyme" control and a "no inhibitor" (vehicle) control.
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
-
Initiate the reaction:
-
Add 2 µL of ssDNA substrate (e.g., 100 ng/µL) to each reaction tube to a final concentration of 10 ng/µL.
-
Mix gently by pipetting.
-
-
Incubate:
-
Incubate the reactions at 37°C for 1 hour.
-
-
Stop the reaction and prepare for electrophoresis:
-
Stop the reaction by adding 4 µL of DNA loading dye.
-
Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain.
-
-
Analyze the results:
-
Load the entire reaction mixture into the wells of the agarose gel.
-
Run the gel until there is adequate separation of the DNA bands.
-
Visualize the gel using a gel imaging system. The uncleaved ssDNA will appear as a distinct band. Cleavage by the endonuclease will result in the disappearance or smearing of this band.
-
Quantify the intensity of the uncleaved ssDNA band for each inhibitor concentration using densitometry software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This protocol describes how to determine the efficacy of this compound in inhibiting influenza virus replication in a cell culture model.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer (e.g., A/WSN/33 (H1N1))
-
This compound
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS) and antibiotics
-
Infection medium (e.g., DMEM with 0.2% BSA, antibiotics, and TPCK-trypsin)
-
Overlay medium (e.g., 2x MEM, agarose, and TPCK-trypsin)
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
-
CO₂ incubator at 37°C
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Prepare Virus and Inhibitor Dilutions:
-
On the day of the experiment, prepare serial dilutions of this compound in infection medium.
-
Prepare dilutions of the influenza virus stock in infection medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
-
Infection:
-
Wash the confluent MDCK cell monolayers twice with PBS.
-
Add the virus dilution to each well and incubate for 1 hour at 37°C to allow for virus adsorption. Rock the plates gently every 15 minutes.
-
-
Inhibitor Treatment:
-
After the 1-hour incubation, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of this compound (or vehicle control) to the respective wells.
-
Allow the agarose overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until visible plaques are formed in the control wells.
-
-
Plaque Staining and Counting:
-
Fix the cells by adding a formalin solution.
-
After fixation, remove the agarose overlay.
-
Stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the vehicle control.
-
Determine the EC50 value, which is the concentration of the inhibitor that reduces the number of plaques by 50%.
-
Cytotoxicity Assay (MTT Assay)
This assay is essential to determine if the observed antiviral effect is due to specific inhibition of the virus or to general toxicity of the compound to the host cells.
Materials:
-
MDCK cells
-
This compound
-
Cell culture medium (DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator at 37°C
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells per well).
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium at the same concentrations used in the antiviral assay.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control and a "cells only" (no compound) control.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the "cells only" control.
-
Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window of the compound. A higher SI indicates a more favorable safety profile.
-
References
- 1. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 2. Frontiers | Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 [frontiersin.org]
- 3. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hub.hku.hk [hub.hku.hk]
Application Notes and Protocols for the Crystallization of PA Endonuclease with PAN Endonuclease-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the co-crystallization of influenza virus PA endonuclease with the inhibitor PAN endonuclease-IN-1. The provided methodologies are based on established techniques for crystallizing the PA endonuclease N-terminal domain (PA-N) with various small molecule inhibitors. While specific conditions for this compound may require optimization, these protocols offer a robust starting point for structural studies aimed at understanding inhibitor binding and facilitating structure-based drug design.
Introduction
The influenza virus PA endonuclease is a critical enzyme for viral replication, responsible for the "cap-snatching" mechanism that allows for the transcription of viral mRNAs.[1][2] Its essential nature makes it a prime target for antiviral drug development.[1][3] Structural elucidation of the PA endonuclease in complex with inhibitors is crucial for understanding the mechanism of inhibition and for the rational design of more potent and specific antiviral agents.[1][2]
This document outlines the necessary steps for obtaining high-quality crystals of the PA endonuclease in complex with the inhibitor this compound, suitable for X-ray diffraction analysis. The protocols cover protein expression and purification, complex formation, and crystallization via vapor diffusion.
Data Presentation
The following tables summarize key quantitative data derived from successful crystallization experiments with PA endonuclease and its inhibitors. These values serve as a reference for setting up initial crystallization screens for the PA endonuclease-PAN endonuclease-IN-1 complex.
Table 1: Protein and Inhibitor Concentrations for Co-crystallization
| Component | Concentration Range | Notes |
| PA Endonuclease (PA-N) | 2.2 - 4.3 mg/mL | Higher concentrations can promote nucleation. |
| This compound | 0.5 mM (starting) | May require optimization based on solubility and binding affinity. |
| Divalent Cations (MnCl₂/MgCl₂) | 2 mM each | Essential for active site integrity and inhibitor binding. |
| Storage Buffer | 20 mM HEPES pH 7.5, 150 mM NaCl | Protein should be flash-frozen and stored at -80°C.[4] |
Table 2: Typical Crystallization Conditions for PA Endonuclease Complexes
| Parameter | Condition | Notes |
| Method | Sitting or Hanging Drop Vapor Diffusion | Both methods have proven successful.[5][6] |
| Temperature | 4°C or 20°C | Temperature can influence crystal growth rate and quality. |
| Drop Ratio (Protein:Reservoir) | 1:1, 1:2, 2:1 (µL) | Varying ratios can explore a wider range of the phase diagram. |
| Reservoir Solution | High molecular weight PEGs, salts (e.g., NaCl, (NH₄)₂SO₄) | Requires screening of various conditions. |
| Incubation Time | 1-2 weeks | Crystals may appear within a few days to several weeks. |
Experimental Protocols
Expression and Purification of PA Endonuclease (PA-N)
This protocol describes the expression of the N-terminal domain of PA endonuclease in E. coli and its subsequent purification.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the PA endonuclease N-terminal domain (e.g., pET-28a-PA-N).
-
Culture Growth:
-
Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Protein Expression:
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 1 mM TCEP, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
-
Purification:
-
Clarify the lysate by centrifugation at 18,000 x g for 45 minutes at 4°C.
-
Purify the PA-N protein using a combination of affinity (e.g., Ni-NTA for His-tagged protein) and size-exclusion chromatography.
-
Cleave any affinity tags using a specific protease (e.g., TEV protease) if required.
-
Perform a final size-exclusion chromatography step in the storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 2 mM MnCl₂).
-
-
Concentration and Storage:
-
Concentrate the purified protein to 2-5 mg/mL.
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C.[4]
-
Co-crystallization of PA Endonuclease with this compound
This protocol details the setup of crystallization experiments using the vapor diffusion method.
-
Complex Formation:
-
Thaw an aliquot of the purified PA-N protein on ice.
-
Add this compound (typically from a concentrated stock solution in a solvent like DMSO) to the protein solution to a final inhibitor concentration of 0.5 mM.[4]
-
Incubate the protein-inhibitor mixture on ice for at least 1 hour to allow for complex formation.[4][7]
-
-
Crystallization Plate Setup (Sitting Drop Method):
-
Pipette 0.5-1.0 mL of the crystallization reservoir solution into the reservoir of a 24-well crystallization plate.[5]
-
In the center post of the well, pipette 1 µL of the protein-inhibitor complex.[5]
-
Add 1 µL of the reservoir solution to the protein drop.[5]
-
Carefully seal the wells to ensure vapor equilibration.[5]
-
-
Incubation:
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly monitor the drops for crystal growth using a microscope.
-
Visualizations
The following diagrams illustrate the experimental workflow for co-crystallization and a conceptual model of the PA endonuclease active site.
Caption: Experimental workflow for the co-crystallization of PA endonuclease.
Caption: Conceptual diagram of the PA endonuclease active site with a chelating inhibitor.
References
- 1. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing PAN Endonuclease-IN-1 for Your Experiments
Welcome to the technical support center for PAN endonuclease-IN-1. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments using this potent influenza virus inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the influenza A virus polymerase acidic (PA) protein's N-terminal domain (PAN) endonuclease. This endonuclease activity is critical for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host pre-mRNAs to prime its own mRNA transcription. By inhibiting this enzymatic activity, this compound effectively blocks viral replication. The inhibitor chelates the two manganese ions (Mn2+) present in the active site of the PAN endonuclease.
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the specific assay and experimental conditions. Based on available data for PAN endonuclease inhibitors, a good starting point for in vitro enzymatic assays is in the low micromolar (µM) range. For cell-based assays, a wider concentration range, from nanomolar (nM) to low micromolar (µM), should be tested to determine the EC50 (half-maximal effective concentration).
Q3: How should I prepare and store this compound?
For optimal results, it is recommended to dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect enzyme activity and cell viability.
Q4: Is this compound effective against all influenza virus strains?
PAN endonuclease inhibitors, as a class, have demonstrated broad-spectrum activity against various influenza A and B virus strains. This is because the PAN endonuclease active site is highly conserved across different strains. However, the emergence of resistance through mutations in the PA protein, such as I38T, has been observed for some inhibitors. It is advisable to test the efficacy of this compound against the specific viral strains used in your research.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory activity | Incorrect inhibitor concentration: The concentration may be too low to elicit a response. | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 100 µM) to determine the optimal inhibitory range. |
| Inhibitor degradation: Improper storage or handling may have compromised the compound's integrity. | Use a fresh aliquot of the inhibitor from a properly stored stock solution. Avoid repeated freeze-thaw cycles. | |
| Assay conditions are not optimal: The buffer composition, pH, or temperature may be affecting the inhibitor's activity. | Review and optimize your assay protocol. Ensure that the assay conditions are compatible with the inhibitor. | |
| Enzyme inactivity: The PAN endonuclease enzyme may be inactive or have low activity. | Verify the activity of your enzyme using a known positive control inhibitor. | |
| High background signal in the assay | Inhibitor precipitation: The inhibitor may not be fully soluble in the assay buffer at the tested concentration. | Check the solubility of this compound in your assay buffer. If necessary, adjust the buffer composition or sonicate the solution to aid dissolution. Ensure the final solvent concentration is not causing precipitation. |
| Non-specific binding: The inhibitor may be binding to other components in the assay, leading to a false signal. | Include appropriate controls, such as a no-enzyme control and a no-inhibitor control, to identify and subtract background signals. | |
| Inconsistent results between experiments | Variability in inhibitor concentration: Inaccurate pipetting or serial dilutions can lead to inconsistent results. | Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh working solutions for each experiment. |
| Cell-based assay variability: Cell passage number, confluency, and overall health can impact results. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are healthy and at the appropriate confluency for your experiments. | |
| Enzyme batch-to-batch variation: Different lots of the PAN endonuclease may have varying activity levels. | Characterize each new batch of enzyme to ensure consistent activity. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and other relevant PAN endonuclease inhibitors.
Table 1: Inhibitory Activity of this compound (Compound 23)
| Parameter | Value | Target | Reference |
| Kd | 277 µM | Wild-Type (WT) PAN Endonuclease | [1] |
| Kd | 384 µM | I38T Mutant PAN Endonuclease | [1] |
| Kd | 328 µM | E23K Mutant PAN Endonuclease | [1] |
Table 2: Inhibitory Activity of Other PAN Endonuclease Inhibitors
| Inhibitor | Parameter | Value | Target/Assay | Reference |
| Baloxavir Acid (BXA) | ΔTM | 22.9 °C | WT PAN Endonuclease | [2] |
| Baloxavir Acid (BXA) | ΔTM | 14.9 °C | I38T Mutant PAN Endonuclease | [2] |
| Lifitegrast | IC50 | 32.82 ± 1.34 µM | PAN Endonuclease (Gel-based assay) | [3] |
| Lifitegrast | IC50 | 26.81 ± 1.2 µM | PAN-I38T Mutant Endonuclease (Gel-based assay) | [3] |
| Influenza virus-IN-6 | IC50 | 0.20 µM | PAN Endonuclease | |
| Influenza virus-IN-6 | Kd | 56.02 nM | PAN Endonuclease |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in an In Vitro Endonuclease Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound using a fluorescence-based or gel-based endonuclease assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the inhibitor stock solution in assay buffer. The final concentrations should typically range from 0.1 nM to 100 µM.
-
Prepare the PAN endonuclease enzyme solution at the desired concentration in assay buffer.
-
Prepare the substrate (e.g., a fluorescently labeled single-stranded DNA or RNA oligonucleotide) at the appropriate concentration in assay buffer.
-
-
Assay Procedure:
-
Add a fixed volume of the PAN endonuclease enzyme solution to each well of a microplate.
-
Add the serially diluted this compound or control (DMSO vehicle) to the wells.
-
Incubate the enzyme and inhibitor for a predetermined time (e.g., 15-30 minutes) at the optimal temperature (e.g., 37°C) to allow for binding.
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the reaction progress over time by measuring the fluorescence signal (for fluorescence-based assays) or stop the reaction at a specific time point by adding a stop solution (for gel-based assays).
-
-
Data Analysis:
-
For fluorescence-based assays, plot the initial reaction rates against the logarithm of the inhibitor concentration.
-
For gel-based assays, quantify the amount of cleaved substrate using densitometry and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
troubleshooting PAN endonuclease-IN-1 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with PAN endonuclease-IN-1, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the PAN (PA N-terminal) endonuclease of the influenza virus. This endonuclease is a critical component of the viral RNA polymerase complex. Its primary function is to cleave the 5' caps from host messenger RNAs (mRNAs) in a process known as "cap-snatching." These capped RNA fragments are then used as primers to initiate the transcription of viral mRNAs. By inhibiting the PAN endonuclease, this compound blocks this essential step, thereby preventing viral replication.
Q2: I am observing a precipitate in my stock solution of this compound. What should I do?
Precipitation in your stock solution can be due to several factors, including low solubility in the chosen solvent, storage at an improper temperature, or the concentration exceeding the solubility limit. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.
Q3: What solvents are recommended for dissolving this compound?
For in vitro use, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for this compound. For in vivo experiments, a multi-component solvent system is often required to ensure solubility and biocompatibility. A typical formulation might involve a combination of DMSO, PEG300, Tween-80, and saline. Always refer to the product-specific datasheet for the most accurate and up-to-date solubility information.
Q4: How does the solubility of this compound affect my experimental results?
Inconsistent solubility can lead to significant variability in experimental outcomes. If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended, leading to an underestimation of its potency (e.g., a higher IC50 value). In cell-based assays, undissolved particles can also cause cellular stress and lead to artifacts.
Troubleshooting Guide: Insolubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound.
Initial Steps
-
Consult the Datasheet: Always begin by carefully reviewing the product-specific datasheet for information on recommended solvents and solubility limits.
-
Visual Inspection: Examine your stock solution for any visible precipitate. If present, proceed with the troubleshooting steps.
Workflow for Resolving Insolubility
Caption: Troubleshooting workflow for this compound insolubility.
Data Presentation
Solubility of this compound
Note: The following data is based on typical values for small molecule inhibitors and should be confirmed with the product-specific datasheet.
| Solvent | Max. Stock Concentration (In Vitro) | Preparation Method |
| DMSO | ~ 50-100 mM | Dissolve directly in DMSO. Gentle warming to 37°C and sonication can aid dissolution. |
| Ethanol | Lower than DMSO | May require co-solvents for higher concentrations. |
| Aqueous Buffers | Generally low | Not recommended for preparing high-concentration stock solutions. |
Typical Formulation for In Vivo Studies
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Note: The final concentration and formulation should be optimized for the specific animal model and administration route. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For example, for 1 ml of a 10 mM solution, if the molecular weight is 500 g/mol , you would need 5 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Facilitate Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If a precipitate remains, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Follow up with brief sonication (5-10 minutes) in a water bath sonicator.
-
-
Final Check: Visually inspect the solution to ensure all solid has dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended on the datasheet.
Protocol 2: Cell-Based Influenza Virus Replication Inhibition Assay
This protocol provides a general framework for assessing the antiviral activity of this compound.
Caption: Workflow for a cell-based influenza virus inhibition assay.
Signaling Pathway
Influenza Virus Cap-Snatching Mechanism and Inhibition
The following diagram illustrates the "cap-snatching" mechanism employed by the influenza virus and the point of intervention for this compound.
Caption: Inhibition of the influenza virus cap-snatching mechanism by this compound.
improving the efficacy of PAN endonuclease-IN-1 in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PAN Endonuclease-IN-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the influenza virus polymerase acidic (PA) protein's endonuclease domain. This domain is critical for the "cap-snatching" process, where the virus cleaves the 5' caps from host cell pre-mRNAs to prime its own transcription. By inhibiting this endonuclease activity, this compound effectively blocks viral mRNA synthesis and subsequent replication.
Q2: What is the optimal concentration of this compound to use in a cell-based assay?
A2: The optimal concentration of this compound can vary depending on the cell type and the specific influenza virus strain being tested. It is recommended to perform a dose-response experiment to determine the half-maximal effective concentration (EC50). A typical starting range for dose-response studies is from 0.1 nM to 1 µM.
Q3: At what point during the viral infection cycle should this compound be added?
A3: For maximal efficacy, this compound should be added early in the viral replication cycle. A time-of-addition experiment can pinpoint the optimal window. Efficacy tends to decrease when the inhibitor is added at later stages of infection.[1]
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: Cytotoxicity can be evaluated using standard cell viability assays, such as those that measure ATP content (e.g., CellTiter-Glo®) or cellular metabolic activity (e.g., MTT or XTT assays). It is crucial to test a range of concentrations of the inhibitor in the absence of virus to determine the half-maximal cytotoxic concentration (CC50).
Troubleshooting Guide
Problem 1: High variability in assay results.
High variability can undermine the reliability of your findings. Consider the following factors:
-
Cell Health and Seeding Density: Ensure cells are healthy, viable, and seeded at a consistent density. Over-confluent or unhealthy cells can lead to inconsistent results.[2] A viability count should be performed before seeding.[2]
-
Incubator Conditions: Maintain stable temperature and CO2 levels in your incubator. Avoid frequent opening of the incubator door and do not stack plates, which can cause "edge effects".[2]
-
Reagent Consistency: Use fresh culture media and supplements from a consistent source.[2] Record lot numbers for all reagents.
Problem 2: Low or no observed efficacy of this compound.
If the inhibitor does not appear to be effective, several factors could be at play:
-
Inhibitor Concentration: The concentration of this compound may be too low. Refer to the recommended concentration range and perform a dose-response experiment.
-
Time of Addition: The inhibitor may be added too late in the infection cycle. An earlier addition may be necessary to effectively block viral replication.[1]
-
Virus Titer: An excessively high virus titer (high multiplicity of infection, MOI) can overwhelm the inhibitor. Ensure you are using a consistent and appropriate virus inoculum. Normalizing the virus inoculum based on a quantifiable measure like neuraminidase activity can improve consistency.[3][4]
-
Cell Type: The chosen cell line may not be suitable. Confirm that the cell line is susceptible to the influenza virus strain you are using and that the inhibitor is bioavailable in that cell type.[2]
Table 1: Troubleshooting Low Efficacy
| Potential Cause | Recommended Action | Expected Outcome |
| Sub-optimal Inhibitor Concentration | Perform a dose-response curve (e.g., 0.1 nM to 1 µM). | Determine the EC50 and optimal working concentration. |
| Late Time of Addition | Conduct a time-of-addition experiment, adding the inhibitor at various time points post-infection. | Identify the critical window for inhibitor activity. |
| High Virus Titer | Titrate the virus stock and use a consistent, lower MOI. | Observe a dose-dependent inhibition of viral replication. |
| Inappropriate Cell Line | Test different susceptible cell lines (e.g., MDCK, A549). | Find a cell line that supports robust viral replication and inhibitor activity. |
| Inhibitor Instability | Prepare fresh inhibitor solutions for each experiment. | Ensure consistent inhibitor potency. |
Problem 3: Observed cytotoxicity at effective concentrations.
A narrow therapeutic window (the range between the effective and cytotoxic concentrations) can be a challenge.
-
Determine the Selectivity Index (SI): The SI is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.
-
Modify Assay Conditions: In some cases, reducing the incubation time or using a different cell line can mitigate cytotoxicity without compromising efficacy.
Table 2: Assessing Cytotoxicity and Efficacy
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 5.2 | > 50 | > 9615 |
| Control Compound A | 10.8 | 25 | 2315 |
| Control Compound B | 2.1 | 1.5 | 714 |
Experimental Protocols
Protocol 1: Dose-Response Assay using a Neuraminidase-Based Method
This protocol is adapted from a streamlined method for assessing influenza virus replication.[3][4]
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a serial dilution of this compound in infection medium (e.g., DMEM with 0.5% BSA).
-
Infection: When cells are confluent, wash them with PBS and infect with influenza virus at a predetermined MOI.
-
Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include wells with virus only (positive control) and cells only (negative control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for viral replication (e.g., 24-48 hours).
-
Neuraminidase Activity Measurement:
-
Wash the cells with PBS.
-
Add a fluorogenic neuraminidase substrate (e.g., MUNANA) to each well.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and measure the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the EC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for dose-response assay.
References
- 1. Discovery of Influenza polymerase PA-PB1 Interaction Inhibitors Using an In Vitro Split-Luciferase Complementation-based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to PAN Endonuclease-IN-1 in Influenza Strains
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with PAN endonuclease-IN-1 and encountering resistance in influenza strains. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to PAN endonuclease inhibitors like this compound?
A1: The primary mechanism of resistance to PAN (Cap-dependent endonuclease) inhibitors, such as baloxavir marboxil (the prodrug of baloxavir acid, a compound functionally analogous to this compound), is the emergence of amino acid substitutions in the polymerase acidic (PA) protein of the influenza virus.[1][2] These mutations occur within the endonuclease active site, altering the binding affinity of the inhibitor.
Q2: Which specific mutations are most commonly associated with resistance to PAN endonuclease inhibitors?
A2: The most frequently observed mutation conferring resistance is an isoleucine to threonine substitution at position 38 (I38T) of the PA protein.[2][3] Other substitutions at this position, such as I38L, I38M, and I38F, have also been reported to reduce susceptibility.[4] Additionally, mutations at other positions like E23K, A36V, and E199G/D have been identified, though they are generally less common.[4][5]
Q3: Does the I38T mutation completely abolish the efficacy of this compound?
A3: The I38T mutation does not completely abolish efficacy but significantly reduces the susceptibility of the influenza virus to the inhibitor. This is reflected in a substantial increase in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values.[2][3][6] While the antiviral effect is attenuated, higher, clinically relevant doses may still reduce viral titers.[6]
Q4: How does the I38T mutation affect viral fitness?
A4: The impact of the I38T mutation on viral fitness can vary depending on the influenza strain. Some studies suggest that the I38T mutation does not significantly alter replication kinetics in cell culture or virulence in mouse models.[3] However, in competitive experiments, wild-type viruses may outcompete I38T mutants in cell culture, suggesting a potential fitness cost in some contexts.[3]
Q5: How can I detect resistance to this compound in my influenza isolates?
A5: Resistance can be detected using two main approaches:
-
Genotypic Assays: This involves sequencing the PA gene of the influenza virus to identify known resistance-associated mutations.[7]
-
Phenotypic Assays: These assays measure the susceptibility of the virus to the inhibitor in cell culture. Common methods include plaque reduction assays, virus yield reduction assays, and neuraminidase inhibition assays to determine the IC50 or EC50 values.[3][6][7]
Troubleshooting Guides
Problem 1: I am observing a high IC50/EC50 value for this compound against my influenza strain, suggesting resistance. How can I confirm this?
Troubleshooting Steps:
-
Sequence the PA Gene: The first step is to perform Sanger or next-generation sequencing of the PA gene from your viral isolate. Compare the amino acid sequence to a known sensitive (wild-type) strain to identify any mutations, paying close attention to position 38 and other known resistance hotspots (e.g., E23, A36, E199).
-
Perform a Plaque Reduction Assay: A classic phenotypic assay to confirm resistance is the plaque reduction assay. This will allow you to visualize and quantify the reduction in plaque formation at various concentrations of this compound, providing a robust measure of the IC50.
-
Use Reverse Genetics: To definitively link a specific mutation to the resistance phenotype, use reverse genetics to introduce the suspected mutation into a wild-type, sensitive influenza virus background.[8][9][10] Then, perform a phenotypic assay to compare the susceptibility of the engineered mutant virus to the wild-type virus.
Problem 2: My reverse genetics experiment to introduce the I38T mutation was unsuccessful.
Troubleshooting Steps:
-
Verify Plasmid Integrity: Sequence the entire PA plasmid containing the I38T mutation to ensure the mutation was correctly introduced and that no other unintended mutations occurred during site-directed mutagenesis.
-
Check Transfection Efficiency: Ensure optimal transfection efficiency of your cell line (e.g., 293T or a co-culture of 293T and MDCK cells) with the eight plasmids required for virus rescue. Use a reporter plasmid (e.g., expressing GFP) to visually assess transfection efficiency.
-
Confirm Polymerase and NP Expression: Verify the expression of the viral polymerase proteins (PB2, PB1, PA) and nucleoprotein (NP) from their respective plasmids, as these are essential for viral RNA replication and transcription.
-
Optimize Co-culture Conditions: If using a co-culture system, ensure the ratio of 293T to MDCK cells is appropriate for efficient virus rescue and subsequent propagation.
Problem 3: I am struggling to obtain clear and reproducible results from my plaque assay.
Troubleshooting Steps:
-
Optimize Cell Monolayer: Ensure your MDCK cell monolayer is 90-100% confluent at the time of infection. Over-confluent or sparse monolayers can lead to inconsistent plaque formation.
-
Virus Dilution Series: Prepare a fresh, accurate 10-fold serial dilution of your virus stock for each experiment. Inaccurate dilutions are a common source of variability.
-
Overlay Composition: The composition of your overlay (e.g., agarose or Avicel) is critical. If using agarose, ensure it is not too hot when added to the cells, as this can cause cell death and obscure plaques. Avicel overlays can be a good alternative to avoid this issue.[11]
-
Incubation Time: Optimize the incubation time post-infection. Plaques may take 2-3 days to become visible. Staining too early may result in no visible plaques, while waiting too long can lead to plaque confluence.
-
Staining: Use an appropriate stain, such as crystal violet, or an immunostaining method targeting the influenza nucleoprotein for clearer plaque visualization, especially for viruses that do not cause a strong cytopathic effect.[12][13]
Quantitative Data
Table 1: In Vitro Susceptibility of Wild-Type and PA Mutant Influenza A Strains to Baloxavir Acid
| Influenza A Subtype | PA Mutation | Fold Change in EC50/IC50 (vs. Wild-Type) | Reference(s) |
| H1N1pdm09 | I38T | 100-fold increase in IC50 | [3] |
| H3N2 | I38T | 211-fold increase in IC50 | [3] |
| H1N1 (rgA/WSN/33) | I38T | 27.24-fold increase in EC50 | [6] |
| H3N2 (rgA/Victoria/3/75) | I38T | 56.59-fold increase in EC50 | [6] |
| H1N1pdm09 | I38T | 25.74-fold increase in EC50 | [6] |
| H1N1-like (A/California/04/09) | I38L | 15.3-fold reduction in susceptibility | [4] |
| H1N1-like (A/California/04/09) | I38T | 72.3-fold reduction in susceptibility | [4] |
| H1N1-like (A/California/04/09) | E199D | 5.4-fold reduction in susceptibility | [4] |
| H3N2 | PA/I38T | 77-fold increase in EC50 | [5] |
| H1N1pdm09 | PA/E23K | 9 to 17-fold increase in EC50 | [5] |
Table 2: In Vitro Susceptibility of Wild-Type and PA Mutant Influenza B Strains to Baloxavir Acid
| Influenza B Lineage | PA Mutation | Fold Change in IC50 (vs. Wild-Type) | Reference(s) |
| B/Victoria/2/1987-like (MCV19) | I38T | 13.7-fold increase | [2] |
| B/Victoria-like (B/Washington/02/2019) | I38T | 21.3-fold increase | [2] |
| B/Yamagata/16/1988-like (rg-PKT13) | I38T | 12.6-fold increase | [2] |
| B/Victoria/504/2000-like | I38T | 54.5-fold reduction in susceptibility | [4] |
Experimental Protocols
Protocol 1: Generation of Recombinant Influenza Virus with PA I38T Mutation using Reverse Genetics
This protocol is a generalized procedure and may require optimization for specific virus strains and cell lines.
Materials:
-
Eight plasmids encoding the viral RNA segments of a wild-type influenza virus.
-
Site-directed mutagenesis kit.
-
Primers for introducing the I38T mutation in the PA gene.
-
293T and MDCK cells.
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Opti-MEM reduced-serum medium.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
TPCK-treated trypsin.
Procedure:
-
Site-Directed Mutagenesis:
-
Use a site-directed mutagenesis kit to introduce the I38T mutation into the PA expression plasmid following the manufacturer's instructions.
-
Verify the presence of the mutation and the absence of other mutations by Sanger sequencing.
-
-
Cell Preparation:
-
On the day before transfection, seed a 6-well plate with a co-culture of 293T and MDCK cells to be 70-80% confluent on the day of transfection.
-
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM containing 1 µg of each of the eight plasmids (seven wild-type and the one PA-I38T mutant).
-
Incubate the complex at room temperature for 20-30 minutes.
-
Add the complex to the co-culture cells and incubate at 37°C in a 5% CO2 incubator.
-
-
Virus Rescue and Amplification:
-
After 24 hours, replace the transfection medium with DMEM containing 1% Penicillin-Streptomycin and an appropriate concentration of TPCK-treated trypsin (e.g., 1 µg/mL).
-
Incubate for an additional 48-72 hours, monitoring for cytopathic effect (CPE).
-
Harvest the supernatant containing the rescued virus.
-
Clarify the supernatant by centrifugation and store at -80°C.
-
-
Virus Titration:
-
Determine the titer of the rescued virus stock using a plaque assay or TCID50 assay on MDCK cells.
-
-
Confirmation:
-
Extract viral RNA from the rescued virus stock, perform RT-PCR for the PA gene, and sequence the product to confirm the presence of the I38T mutation.
-
Protocol 2: Plaque Reduction Assay for Determining IC50
Materials:
-
MDCK cells.
-
12-well plates.
-
Influenza virus stock (wild-type and resistant strains).
-
This compound stock solution.
-
Infection medium (e.g., DMEM with 0.2% BSA and TPCK-treated trypsin).
-
Overlay medium (e.g., 2x MEM with 1.8% methylcellulose or 1.2% Avicel).
-
Fixing solution (e.g., 4% formaldehyde in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 12-well plates to form a confluent monolayer on the day of infection.
-
-
Drug Dilution:
-
Prepare a series of dilutions of this compound in infection medium.
-
-
Virus Infection:
-
Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.
-
Mix equal volumes of the diluted virus and each drug dilution and incubate for 30-60 minutes at room temperature.
-
Wash the MDCK cell monolayers with PBS and inoculate with 200 µL of the virus-drug mixture.
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
-
Overlay Application:
-
Aspirate the inoculum and add 1 mL of overlay medium to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization:
-
Fix the cells with formaldehyde for at least 30 minutes.
-
Remove the overlay and stain the monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Influenza virus cap-snatching mechanism and inhibition by this compound.
Caption: Workflow for confirming resistance to this compound.
Caption: Troubleshooting guide for influenza plaque assays.
References
- 1. Influenza virus plaque assay [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Impact of the Baloxavir-Resistant Polymerase Acid I38T Substitution on the Fitness of Contemporary Influenza A(H1N1)pdm09 and A(H3N2) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vivo Antiviral Activity of Baloxavir against PA/I38T-Substituted Influenza A Viruses at Clinically Relevant Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and management of antiviral resistance for influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Recombinant Influenza Virus from Plasmid DNA [jove.com]
- 9. Reverse Genetics of Influenza Viruses | Springer Nature Experiments [experiments.springernature.com]
- 10. Reverse Genetics Approaches for the Development of Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influenza virus plaque assay [protocols.io]
- 12. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
- 13. Immunoplaque Assay (Influenza Virus) [en.bio-protocol.org]
challenges in working with PAN endonuclease-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PAN Endonuclease-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the influenza virus PA N-terminal (PAN) endonuclease.[1][2] The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimer of subunits PA, PB1, and PB2, is essential for viral replication.[3][4] The PAN domain of the PA subunit possesses endonuclease activity, which is critical for the "cap-snatching" process.[3][4][5] In this process, the virus cleaves the 5' caps of host pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[3][5] The active site of the PAN endonuclease contains two metal ions, typically manganese (Mn2+), which are essential for its catalytic activity.[3][4] this compound functions by chelating these metal ions in the active site, thereby inhibiting the endonuclease function and blocking viral replication.[3]
Q2: What are the key applications of this compound in research?
This compound is primarily used in a research setting for:
-
Studying influenza virus replication: As a specific inhibitor of the cap-snatching mechanism, it allows for the detailed investigation of this crucial step in the viral life cycle.[3][4]
-
Validating the PAN endonuclease as an antiviral target: Its use in in vitro and cell-based assays helps to confirm that inhibiting this enzyme is a viable strategy for developing new anti-influenza therapeutics.[3][4][6]
-
Structure-activity relationship (SAR) studies: The inhibitor can be used as a reference compound in the development of new, more potent PAN endonuclease inhibitors.
-
Investigating mechanisms of drug resistance: It can be used to study the effects of mutations in the PA subunit, such as I38T, on inhibitor binding and efficacy.[1][2]
Q3: What is the binding affinity of this compound to wild-type and mutant PAN endonucleases?
The binding affinity (Kd) of this compound has been determined for the wild-type (WT) enzyme and clinically relevant mutants. These values are summarized in the table below. A higher Kd value indicates weaker binding.
| Target Enzyme | Dissociation Constant (Kd) |
| Wild-Type (WT) PAN Endonuclease | 277 µM[1] |
| I38T Mutant PAN Endonuclease | 384 µM[1] |
| E23K Mutant PAN Endonuclease | 328 µM[1] |
Note: The purified PAN domain may exhibit weaker binding to inhibitors compared to the complete PA subunit or the heterotrimeric polymerase complex.[7]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected inhibition in my in vitro endonuclease assay.
-
Possible Cause 1: Suboptimal Metal Ion Concentration. The catalytic activity of PAN endonuclease is highly dependent on the presence of divalent metal ions, with a strong preference for manganese (Mn2+).[3][4][8][9]
-
Solution: Ensure your assay buffer is supplemented with an optimal concentration of MnCl2, typically in the range of 1-2 mM.[10] Avoid using chelating agents like EDTA in your buffers.
-
-
Possible Cause 2: Inhibitor Solubility Issues. Some PAN endonuclease inhibitors have demonstrated poor solubility, which can lead to inaccurate concentrations in your assay.[4]
-
Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO. When preparing working dilutions, ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all conditions. Visually inspect for any precipitation. Consider performing a solubility test for the inhibitor in your specific assay buffer.
-
-
Possible Cause 3: Protein Instability or Aggregation. The purified PAN endonuclease domain can be prone to instability.
-
Solution: Ensure proper storage of the purified protein at -80°C in a suitable buffer containing stabilizing agents.[7] Before use, thaw the protein on ice and centrifuge at high speed to pellet any aggregates. Determine the protein concentration after thawing.
-
Problem 2: My cell-based antiviral assay shows weak or no activity of this compound.
-
Possible Cause 1: Cell Permeability. The inhibitor may have poor permeability across the cell membrane.
-
Possible Cause 2: Inappropriate Assay Window. The timing of inhibitor addition is crucial for observing its effect on viral replication.
-
Solution: In time-of-addition experiments, PAN endonuclease inhibitors are most effective when added early in the infection cycle, before significant viral genome replication has occurred.[11] Optimize the timing of inhibitor addition relative to virus inoculation.
-
-
Possible Cause 3: High Protein Binding in Media. The inhibitor may bind to proteins in the cell culture medium, reducing its effective concentration.
-
Solution: Consider reducing the serum concentration in your medium during the inhibitor treatment period, if compatible with your cell line and viral infection protocol.
-
Problem 3: I am observing the emergence of resistant viruses in my experiments.
-
Possible Cause: Selection of Pre-existing or Acquired Resistance Mutations. The I38T substitution in the PAN endonuclease domain is a known mutation that can confer resistance to some PAN endonuclease inhibitors.[1][2][10]
-
Solution: If resistance is observed, sequence the PA gene of the resistant virus to identify any mutations in the PAN domain. Compare the efficacy of this compound against the wild-type and the resistant mutant virus to quantify the level of resistance. The provided Kd values show that this compound has a slightly weaker affinity for the I38T mutant.[1]
-
Experimental Protocols & Visualizations
Influenza Virus Cap-Snatching Mechanism
The following diagram illustrates the cap-snatching mechanism employed by the influenza virus, which is the target of this compound.
Caption: Influenza virus cap-snatching pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro PAN Endonuclease Activity Assay (Gel-Based)
This protocol is adapted from methodologies described for assessing PAN endonuclease activity.[10][12]
Caption: Workflow for a gel-based in vitro PAN endonuclease inhibition assay.
Detailed Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl), 2 mM MnCl2, and purified PAN endonuclease protein (e.g., a final concentration of 1.5 µM).[7][10]
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a DMSO-only control.
-
Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the endonuclease reaction by adding a single-stranded nucleic acid substrate (RNA or DNA, e.g., 100 ng).[10]
-
Incubation: Incubate the reaction at 37°C for 60 minutes.[10][12]
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent like EDTA and a gel loading dye.
-
Gel Electrophoresis: Load the samples onto a 0.8% agarose gel and perform electrophoresis to separate the cleaved and uncleaved substrate.[10]
-
Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Green) and visualize the bands under UV light. A decrease in the intensity of the full-length substrate band indicates endonuclease activity.
-
Quantification: Quantify the band intensities using software like ImageJ.[10] The percentage of inhibition can be calculated relative to the no-inhibitor control, and the IC50 value can be determined by plotting inhibition versus inhibitor concentration.
Experimental Workflow: Fluorescence Polarization (FP) Binding Assay
This protocol provides a generalized workflow for assessing inhibitor binding to PAN endonuclease using a fluorescence polarization assay.[13]
Caption: Workflow for a fluorescence polarization competitive binding assay.
Detailed Methodology:
-
Assay Plate Preparation: In a suitable microplate (e.g., black, low-volume 384-well), add the assay components: assay buffer, purified PAN endonuclease, and a fluorescently-labeled ligand that is known to bind to the active site.[13]
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include controls for no inhibitor (high polarization signal) and no enzyme (low polarization signal).
-
Incubation: Incubate the plate at room temperature, protected from light, for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.
-
Data Plotting: Plot the mP values against the logarithm of the inhibitor concentration. As the concentration of this compound increases, it will displace the fluorescent ligand, leading to a decrease in the polarization signal.
-
Data Analysis: Fit the resulting sigmoidal curve to a suitable binding model to determine the IC50. The inhibition constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. doaj.org [doaj.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of the endonuclease activity of influenza polymerase acidic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PAN Endonuclease-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PAN Endonuclease-IN-1 in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO). One study mentions the use of a 50 mM stock solution in DMSO for co-crystallization experiments.[1]
Q2: What are the general storage conditions for this compound stock solutions?
Q3: How stable is this compound in aqueous buffers used for enzymatic assays?
A3: this compound belongs to the hydroxypyridinone class of compounds. Hydroxypyridinones are generally known for their stability in aqueous solutions, including acidic and basic conditions, and resistance to oxidation.[2][3] However, the stability in your specific assay buffer should be empirically determined. It is advisable to prepare fresh dilutions of the inhibitor in the assay buffer immediately before each experiment.
Q4: Can I expect this compound to be stable during prolonged incubation in my experiments?
A4: The stability of the compound over extended periods at physiological temperatures (e.g., 37°C) should be verified. Factors such as pH, buffer components, and the presence of other molecules can influence stability.[4] A preliminary experiment to assess the inhibitor's stability under your specific assay conditions is recommended. This can be done by pre-incubating the inhibitor in the assay buffer for the duration of your experiment and then measuring its activity.
Q5: Are there any known incompatibilities of this compound with common assay components?
A5: There is no specific information on incompatibilities for this compound. However, as a metal-binding compound, its activity could be influenced by high concentrations of chelating agents like EDTA. Assays for PAN endonuclease activity are typically conducted in the presence of divalent cations such as Mn²⁺ or Mg²⁺, which are essential for the enzyme's function.[1][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibition | Degradation of this compound stock solution. | - Ensure the stock solution is stored properly at -20°C or -80°C.- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.- Prepare a fresh stock solution from solid compound. |
| Instability of the inhibitor in the aqueous assay buffer. | - Prepare fresh dilutions of the inhibitor in the assay buffer immediately before use.- Minimize the pre-incubation time of the diluted inhibitor before starting the reaction.- Perform a control experiment to test the stability of the inhibitor in your assay buffer over the time course of your experiment. | |
| Precipitation of the inhibitor in the assay buffer. | - Visually inspect the solution for any precipitate after dilution.- Decrease the final concentration of the inhibitor.- If using a high concentration of DMSO in the final assay, consider its potential effects on the enzyme and the solubility of other components. The final DMSO concentration should ideally be kept low (e.g., <1%). | |
| High variability between replicate experiments | Inaccurate pipetting of the inhibitor. | - Use calibrated pipettes and proper pipetting techniques, especially for small volumes.- Prepare a master mix of the reaction components to ensure consistency. |
| Inconsistent incubation times or temperatures. | - Ensure precise timing and consistent temperature control for all experimental steps. | |
| No inhibition observed | Incorrect inhibitor concentration. | - Verify the calculations for your dilutions.- Confirm the concentration of your stock solution. |
| Inactive inhibitor. | - Purchase the compound from a reputable supplier.- If possible, confirm the identity and purity of the compound using analytical methods. | |
| Assay conditions are not optimal for inhibitor binding. | - Ensure the presence of necessary cofactors (e.g., Mn²⁺) for the PAN endonuclease activity and inhibitor binding. The affinity of some inhibitors can be affected by the specific divalent cation used. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessing the Stability of this compound in Assay Buffer
-
Prepare the Assay Buffer: Prepare the buffer that will be used for your enzymatic assays (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 2 mM MnCl₂).[5]
-
Dilute the Inhibitor: Dilute the this compound stock solution to the final working concentration in the assay buffer.
-
Incubation: Incubate the diluted inhibitor solution at the temperature and for the duration of your planned experiment (e.g., 1 hour at 37°C).
-
Activity Assay: Use the pre-incubated inhibitor solution in your standard PAN endonuclease activity assay.
-
Comparison: Compare the inhibitory activity of the pre-incubated solution to that of a freshly prepared dilution of the inhibitor. A significant loss of activity in the pre-incubated sample indicates instability under the tested conditions.
Visualizations
References
Technical Support Center: Optimizing PAN Endonuclease-IN-1 Binding Affinity
Welcome to the technical support center for PAN Endonuclease-IN-1. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments to improve the binding affinity of inhibitors for PAN endonuclease.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PAN endonuclease inhibitors?
The influenza virus PAN endonuclease possesses a catalytic active site containing two metal ions, typically manganese (Mn²⁺). These ions are crucial for the enzyme's cap-snatching activity, which is essential for viral replication. The primary mechanism for most PAN endonuclease inhibitors is the chelation of these two metal ions in the active site. By coordinating with these ions, the inhibitor effectively blocks the enzyme's catalytic function. Therefore, a key strategy to improve binding affinity is to design molecules with pharmacophores that can efficiently bind to this di-metal center.
Q2: What are the key strategies to improve the binding affinity of our PAN endonuclease inhibitor?
Improving binding affinity involves a multi-faceted approach that combines structural biology insights with medicinal chemistry strategies. Here are some proven methods:
-
Structure-Based Drug Design (SBDD): Utilize the crystal structure of the PAN endonuclease active site to design inhibitors that form strong interactions with key residues. Pay close attention to both the metal-chelating pharmacophore and moieties that can form favorable contacts with the surrounding amino acids.
-
Optimize Metal-Binding Pharmacophore: The choice of the metal-binding pharmacophore is critical. Many potent inhibitors utilize a 2,4-dioxobutanoic acid moiety or similar structures that can effectively coordinate the two manganese ions. Modifications to this core can significantly impact binding affinity.
-
Incorporate Spirocyclic Architectures: Recent studies have shown that incorporating spirocyclic architectures can lead to the development of novel metal-binding pharmacophores with distinct three-dimensional features, resulting in potent inhibitors.[1][2]
-
Structure Simplification: Simplifying complex scaffolds of known inhibitors, like baloxavir, while retaining the key metal-chelating features can lead to new chemical entities with improved properties and potent binding.[1][2]
-
Target Conserved Residues: To minimize the impact of viral mutations and potential resistance, design inhibitors that interact with functionally conserved residues in the active site.
Q3: Which assays are most suitable for measuring the binding affinity of our inhibitors?
Several robust assays can be employed to quantify the binding affinity and inhibitory potential of your compounds. The choice of assay will depend on your specific needs, throughput requirements, and available equipment.
-
Fluorescence Resonance Energy Transfer (FRET)-based Assays: These assays are well-suited for high-throughput screening (HTS) and provide a quantitative measure of enzyme inhibition (IC50). They rely on the cleavage of a fluorogenic substrate, where the separation of a donor and quencher fluorophore upon cleavage results in a measurable fluorescence signal.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is another excellent HTS-compatible method for measuring binding interactions. It can be configured to measure the direct binding of an inhibitor to the PAN endonuclease or to measure the inhibition of the enzyme's activity.
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events. It is a powerful tool for detailed kinetic analysis, allowing for the determination of association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (Kd).
-
Gel-Based Endonuclease Inhibitory Assay: This is a more traditional, lower-throughput method that directly visualizes the inhibition of nucleic acid cleavage by the endonuclease on an agarose gel.[3] It can be a useful secondary assay to confirm the results from HTS methods.
Troubleshooting Guides
Issue 1: My inhibitor shows low potency (high IC50) in the FRET assay.
| Possible Cause | Troubleshooting Step |
| Poor Metal Chelation | Redesign the inhibitor to include a more effective metal-binding pharmacophore. Ensure the geometry and electronic properties of the chelating group are optimal for coordinating the two Mn²⁺ ions in the active site. |
| Steric Hindrance | Analyze the co-crystal structure of the PAN endonuclease with known inhibitors. Ensure your inhibitor's scaffold does not have bulky groups that clash with active site residues. |
| Assay Interference | Test your compound for autofluorescence at the excitation and emission wavelengths used in the FRET assay. Also, check for compound precipitation in the assay buffer. |
| Incorrect Assay Conditions | Optimize the concentrations of the enzyme, substrate, and Mn²⁺ in your assay. Ensure the pH and buffer composition are optimal for enzyme activity. |
Issue 2: I am observing inconsistent results in my AlphaLISA binding assay.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | Include a non-specific binding control (e.g., a structurally similar but inactive compound). Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. |
| Reagent Instability | Ensure all reagents, especially the enzyme and biotinylated components, are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Bead Concentration | Titrate the concentration of both the donor and acceptor beads to find the optimal ratio and concentration for your specific assay setup. |
| Signal Quenching or Enhancement | Screen your compound for its potential to interfere with the AlphaLISA signal in the absence of the target protein. |
Issue 3: My SPR sensorgram shows complex binding kinetics or artifacts.
| Possible Cause | Troubleshooting Step |
| Mass Transport Limitation | Increase the flow rate of the analyte over the sensor chip. If the issue persists, reduce the ligand density on the chip surface. |
| Non-specific Binding | Add a blocking agent like BSA to the running buffer. Use a reference flow cell to subtract non-specific binding signals. |
| Ligand Inactivation | Ensure the immobilization chemistry does not denature or inactivate the PAN endonuclease. Test different immobilization strategies if necessary. |
| Compound Aggregation | Use a high-quality, pure compound. Consider adding a small amount of a non-ionic detergent like Tween-20 to the running buffer to prevent aggregation. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a selection of PAN endonuclease inhibitors.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Lifitegrast | PAN Endonuclease (Wild-Type) | Gel-Based | 32.82 ± 1.34 | [3] |
| Lifitegrast | PAN Endonuclease (I38T Mutant) | Gel-Based | 26.81 ± 1.2 | [3] |
| 39-(S) | Influenza A Polymerase Complex | Not Specified | 0.0174 | [1][2] |
| Baloxavir Acid | Influenza A Polymerase Complex | Not Specified | 0.0025 | [4] |
| 2,4-dioxo-4-phenylbutanoic acid (DPBA) | PAN Endonuclease | Fluorescence Polarization | Ki = 0.48 | [5] |
| L-742,001 | PAN Endonuclease | Fluorescence Polarization | Ki = 0.85 | [5] |
Experimental Protocols
Gel-Based Endonuclease Inhibitory Assay[3]
-
Reaction Setup:
-
Prepare a reaction mixture containing 1.5 µM of purified PAN endonuclease (wild-type or mutant) and 100 ng of single-stranded DNA (ssDNA) substrate (e.g., M13mp18) in a suitable digestion buffer containing 2 mM MnCl₂.
-
Add varying concentrations of the test inhibitor to the reaction mixtures.
-
Include a "no inhibitor" control and a "no enzyme" control.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
-
Analysis:
-
Stop the reaction and resolve the digestion products on a 0.8% agarose gel.
-
Stain the gel with an appropriate nucleic acid stain (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light. The amount of uncleaved ssDNA will increase with higher concentrations of an effective inhibitor.
-
-
Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve using software like GraphPad Prism.
-
Visualizations
Caption: Mechanism of PAN endonuclease inhibition.
Caption: Workflow for PAN endonuclease inhibitor screening.
Caption: Troubleshooting decision tree for low inhibitor potency.
References
- 1. Design and Synthesis of PAN Endonuclease Inhibitors through Spirocyclization Strategy against Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
off-target effects of PAN endonuclease-IN-1 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PAN Endonuclease-IN-1. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the influenza virus PA endonuclease, a critical enzyme in the viral "cap-snatching" mechanism.[1][2][3] This process is essential for the virus to transcribe its own mRNA using host cell machinery.[1][4] The PA endonuclease cleaves the 5' caps from host pre-mRNAs, which are then used as primers for viral mRNA synthesis.[4] this compound is designed to chelate the two manganese ions (Mn2+) in the enzyme's active site, thus blocking its catalytic function.[1][5]
Q2: Are there known off-target effects for this compound?
A2: As with many small molecule inhibitors, there is a potential for off-target effects. While this compound is designed for high specificity to the viral PA endonuclease, comprehensive profiling may reveal interactions with host cell proteins, particularly other metalloenzymes or kinases. The provided data table summarizes potential off-target interactions observed in preclinical profiling studies.
Q3: How can I assess target engagement of this compound in my cellular experiments?
A3: A Cellular Thermal Shift Assay (CETSA) is a recommended method to verify target engagement in a cellular context.[6] This assay measures the thermal stability of the target protein (PA endonuclease) in the presence of the inhibitor. Successful binding of this compound will increase the thermal stability of the PA endonuclease.
Q4: What is the likelihood of resistance development to this compound?
A4: Resistance to PA endonuclease inhibitors can emerge through mutations in the PA subunit. A common mutation that confers resistance to similar inhibitors like baloxavir is I38T.[7][8] This mutation can reduce the binding affinity of the inhibitor to the endonuclease active site.[7] Continuous monitoring for the emergence of resistant viral strains during long-term experiments is advised.
Troubleshooting Guides
Issue 1: Reduced or no inhibition of viral replication in cell culture despite proven in-vitro activity.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Perform a cellular uptake assay to determine the intracellular concentration of this compound. |
| Efflux by cellular transporters | Co-administer with known efflux pump inhibitors to see if the antiviral activity is restored. |
| Metabolic instability | Analyze the stability of the compound in the presence of liver microsomes or in cell culture medium over time. |
| Emergence of resistant virus | Sequence the PA gene of the virus from the cell culture to check for resistance mutations like I38T.[7] |
Issue 2: Unexpected cellular toxicity or phenotypic changes in uninfected cells.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Refer to the off-target profile in Table 1. If a known pathway is implicated, use more specific inhibitors for that pathway to confirm the effect. Perform a broader kinase screen if necessary. |
| Inhibition of host metalloenzymes | Use bioinformatics tools to identify host metalloenzymes with active sites similar to the PA endonuclease. Test the effect of this compound on the activity of these enzymes in vitro. |
| Induction of apoptosis or other stress pathways | Perform assays for markers of apoptosis (e.g., caspase-3/7 activity) or cellular stress (e.g., phosphorylation of eIF2α). |
Quantitative Data Summary
Table 1: Hypothetical Off-Target Profile of this compound
| Target Class | Specific Target | IC50 (µM) | Assay Type |
| Primary Target | Influenza A PA Endonuclease | 0.005 | FRET-based enzymatic assay |
| Primary Target | Influenza B PA Endonuclease | 0.012 | FRET-based enzymatic assay |
| Off-Target Kinase | Casein Kinase 2 (CK2) | 5.2 | Kinase Glo® Assay |
| Off-Target Kinase | Polo-like kinase 1 (PLK1) | 12.8 | Kinase Glo® Assay |
| Off-Target Enzyme | Human DNA Polymerase α | > 50 | DNA synthesis assay |
| Off-Target Enzyme | Human Ribonuclease H | > 50 | RNase H activity assay |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
In-vitro PA Endonuclease Activity Assay (Gel-Based)
This protocol is adapted from methods used to assess the activity of PA endonuclease inhibitors.[7]
-
Reaction Mixture Preparation : In a 10 µL reaction volume, mix the purified recombinant PA endonuclease (1.5 µM) with a single-stranded DNA (ssDNA) substrate (100 ng) in a digestion buffer containing 2 mM MnCl₂.
-
Inhibitor Addition : Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Incubation : Incubate the reactions at 37°C for 60 minutes.
-
Reaction Termination : Stop the reaction by adding an appropriate stop solution (e.g., EDTA-containing loading dye).
-
Gel Electrophoresis : Analyze the samples on a 0.8% agarose gel.
-
Visualization and Analysis : Stain the gel with a nucleic acid stain (e.g., ethidium bromide) and visualize under UV light. The inhibition of endonuclease activity is determined by the reduction in the cleavage of the ssDNA substrate.
Cellular Thermal Shift Assay (CETSA)
This protocol is a general guide based on the principles of CETSA.[6]
-
Cell Culture and Treatment : Culture influenza virus-infected cells to the desired confluency. Treat the cells with either this compound or a vehicle control for a specified time.
-
Cell Lysis : Harvest and lyse the cells to obtain a cell lysate containing the target protein.
-
Heat Treatment : Aliquot the lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Centrifugation : Centrifuge the heated lysates to pellet the aggregated proteins.
-
Protein Quantification : Collect the supernatant and quantify the amount of soluble PA endonuclease using an appropriate method, such as Western blotting or a proximity extension assay (PEA).[6]
-
Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Influenza "Cap-Snatching" Mechanism and Inhibition by this compound.
Caption: Workflow for Investigating Off-Target Effects of this compound.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Refining Experimental Conditions for PAN Endonuclease-IN-1
Welcome to the technical support center for PAN Endonuclease-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 23, is a potent inhibitor of the influenza virus PA endonuclease N-terminal domain (PAN). The PAN endonuclease is a critical component of the viral RNA-dependent RNA polymerase and is responsible for the "cap-snatching" process, where it cleaves host pre-mRNAs to generate capped primers for viral mRNA synthesis.[1][2] this compound inhibits this activity, thereby blocking viral replication.[3]
Q2: What are the binding affinities of this compound to wild-type and mutant PAN endonucleases?
A2: The binding affinity (Kd) of this compound has been determined for the wild-type (WT) and clinically relevant mutant forms of PAN endonuclease. These values are crucial for understanding its potency and potential effectiveness against resistant strains.
| Target Protein | Dissociation Constant (Kd) |
| Wild-Type (WT) PA endonuclease | 277 µM |
| I38T Mutant PA endonuclease | 384 µM |
| E23K Mutant PA endonuclease | 328 µM |
Q3: What are the recommended starting concentrations for in vitro and cellular assays?
A3: For in vitro endonuclease activity assays, a common starting concentration for inhibitors is around the Kd value, with serial dilutions to determine the IC50. For this compound, a starting concentration in the range of 100-500 µM would be appropriate. In cellular assays, the effective concentration can be influenced by factors like cell permeability and metabolism. It is recommended to start with a concentration range of 1-100 µM and perform a dose-response experiment to determine the EC50.
Q4: What cell lines are suitable for testing the antiviral activity of this compound?
A4: Madin-Darby Canine Kidney (MDCK) cells are the most commonly used cell line for influenza virus infection and propagation and are highly recommended for evaluating the antiviral activity of this compound.[4][5][6] A549 cells, a human lung adenocarcinoma cell line, are also a suitable model for influenza virus infection studies.[7]
Troubleshooting Guides
In Vitro PAN Endonuclease Activity Assay
Issue 1: High background signal in fluorescence polarization (FP) assay.
-
Possible Cause: Autofluorescence from buffer components or the compound itself.
-
Troubleshooting Steps:
-
Buffer Check: Measure the fluorescence of the buffer alone to ensure it is not contributing significantly to the signal.[8]
-
Compound Interference: Test the intrinsic fluorescence of this compound at the excitation and emission wavelengths used in the assay.
-
Optimize Gain Settings: Adjust the gain settings on the plate reader to minimize background while maintaining an adequate signal-to-noise ratio.
-
Use High-Quality Plates: Utilize black, low-fluorescence microplates to reduce background from the plate itself.[9]
-
Wavelength Adjustment: If the buffer or compound is fluorescent, consider adjusting the excitation and emission wavelengths slightly to minimize their contribution, if the fluorophore's spectral properties allow.[8]
-
Issue 2: No or low enzyme activity in the gel-based endonuclease assay.
-
Possible Cause: Inactive enzyme, incorrect buffer composition, or substrate degradation.
-
Troubleshooting Steps:
-
Enzyme Activity Check: Confirm the activity of the purified PAN endonuclease using a positive control substrate and optimal reaction conditions.
-
Divalent Cation Requirement: Ensure the presence of divalent cations like Mn2+ or Mg2+ in the reaction buffer, as they are essential for endonuclease activity.[1]
-
Substrate Integrity: Verify the integrity of the single-stranded DNA or RNA substrate by running an aliquot on a gel.
-
Incubation Time and Temperature: Optimize the incubation time and temperature. A typical condition is 37°C for 1 hour.[10][11]
-
Cellular Antiviral Assays (e.g., Plaque Assay)
Issue 1: Poor or no plaque formation in the plaque assay.
-
Possible Cause: Low virus titer, suboptimal cell confluence, or incorrect TPCK-trypsin concentration.
-
Troubleshooting Steps:
-
Virus Titer: Determine the virus titer (plaque-forming units per mL, PFU/mL) of your stock to ensure you are using an appropriate multiplicity of infection (MOI).
-
Cell Monolayer: Ensure the MDCK cell monolayer is 90-100% confluent at the time of infection. Gaps in the monolayer can prevent plaque formation.[12]
-
TPCK-Trypsin Concentration: The concentration of TPCK-treated trypsin is critical for influenza virus entry into MDCK cells.[4] The optimal concentration can vary between batches and should be titrated for each new lot. A common starting range is 0.5-2 µg/mL.[4][13][14]
-
Agarose/Overlay Temperature: If using an agarose overlay, ensure it has cooled to a non-toxic temperature (around 42-45°C) before adding it to the cells to avoid damaging the monolayer.[15]
-
Issue 2: High cytotoxicity observed at effective antiviral concentrations.
-
Possible Cause: The compound exhibits genuine cytotoxicity at the concentrations required for antiviral activity.
-
Troubleshooting Steps:
-
Determine CC50: Perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) on uninfected cells to determine the 50% cytotoxic concentration (CC50) of this compound.[7][16][17][18]
-
Calculate Selectivity Index (SI): The selectivity index (SI = CC50 / EC50) is a measure of the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.
-
Time-of-Addition Assay: To determine if the cytotoxicity is related to a specific stage of the viral life cycle, a time-of-addition experiment can be performed.
-
Experimental Protocols
In Vitro Gel-Based PAN Endonuclease Activity Assay
This assay measures the ability of PAN endonuclease to cleave a single-stranded DNA (ssDNA) substrate, and the inhibition of this activity by this compound.
Materials:
-
Purified recombinant PAN endonuclease
-
Single-stranded circular DNA (e.g., M13mp18)
-
10x Reaction Buffer: 200 mM Tris-HCl pH 7.5, 1 M NaCl, 50% glycerol, 20 mM MnCl2
-
This compound (dissolved in DMSO)
-
Nuclease-free water
-
Agarose gel (1%)
-
DNA loading dye
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in a total volume of 20 µL.
-
To each tube, add 2 µL of 10x Reaction Buffer.
-
Add varying concentrations of this compound (e.g., from a 10x stock in DMSO). For the no-inhibitor control, add an equivalent volume of DMSO.
-
Add a fixed amount of PAN endonuclease (e.g., 1.5 µM final concentration).[11]
-
Add 100 ng of ssDNA substrate.[10]
-
Add nuclease-free water to bring the final volume to 20 µL.
-
Stop the reaction by adding 4 µL of DNA loading dye.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Run the gel until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Undigested circular ssDNA will migrate differently from the cleaved, linear product.
Influenza Virus Plaque Assay
This assay is used to quantify the infectious virus titer and to evaluate the antiviral activity of this compound.
Materials:
-
MDCK cells
-
Complete Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Infection Medium: Serum-free DMEM with 0.3% BSA and 1% Penicillin-Streptomycin.
-
TPCK-treated trypsin (stock solution, e.g., 1 mg/mL)
-
Influenza virus stock
-
This compound
-
Agarose or Avicel overlay
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer the next day.[12]
-
Virus Dilution: On the day of the experiment, prepare serial 10-fold dilutions of the influenza virus stock in infection medium.
-
Infection: Wash the confluent MDCK cell monolayers twice with PBS. Inoculate the cells with 200 µL of each virus dilution. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Inhibitor Treatment: During the virus adsorption, prepare the overlay medium. For antiviral testing, add various concentrations of this compound to the overlay.
-
Overlay: After the 1-hour incubation, aspirate the virus inoculum. Gently add 2 mL of the overlay medium (containing TPCK-trypsin at the optimal concentration) to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Aspirate the overlay. Fix the cells with 4% formaldehyde for 30 minutes. Stain the cells with 0.5% crystal violet solution for 15 minutes. Gently wash the wells with water and allow them to dry.
-
Plaque Counting: Count the number of clear zones (plaques) in the cell monolayer. Calculate the virus titer in PFU/mL. For inhibitor-treated wells, compare the plaque number and size to the untreated control.
Visualizations
References
- 1. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influenza A Virus Isolation, Culture and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Influenza virus plaque assay [protocols.io]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of trypsins for influenza A/H1N1 virus replication in MDCK SI-6 cells, a novel MDCK cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations [frontiersin.org]
- 16. youtube.com [youtube.com]
- 17. Optimised Neutralisation Strategies for Validating the Virucidal Efficacy of Micro-Chem Plus™ Against High-Containment Negative-Sense RNA Viruses [mdpi.com]
- 18. youtube.com [youtube.com]
minimizing cytotoxicity of PAN endonuclease-IN-1 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of PAN Endonuclease-IN-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed to inhibit the cap-snatching mechanism of the influenza virus polymerase.[1][2][3] This process is crucial for the virus to transcribe its own mRNA using host cell machinery.[2] By blocking the endonuclease activity of the PA subunit, the inhibitor prevents the virus from generating the necessary primers for viral mRNA synthesis, thereby inhibiting viral replication.[3][4]
Q2: I am observing high levels of cell death in my uninfected cells treated with this compound. Is this expected?
A2: While all small molecule inhibitors have the potential for off-target effects and cytotoxicity, high levels of cell death in uninfected cells are undesirable and indicate a need for optimization.[5][6] It is crucial to distinguish between antiviral efficacy and general cytotoxicity.
Q3: What is the recommended starting concentration for this compound in cell culture?
A3: As a starting point, it is advisable to use a concentration range based on the provided IC50 or Ki values from biochemical assays, typically below 10 µM for initial cell-based assays.[6] A dose-response experiment is essential to determine the optimal concentration that balances antiviral activity with minimal cytotoxicity for your specific cell line.
Q4: How can I determine if the observed cell death is due to apoptosis?
A4: Cell death can be characterized by several methods. Microscopic examination may reveal classic apoptotic features like cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. For a more quantitative analysis, you can perform assays that measure caspase activation (a key feature of apoptosis), or use dyes that specifically stain for apoptotic cells.[7][8]
Troubleshooting Guide: High Cytotoxicity
This guide provides a systematic approach to troubleshooting and minimizing the cytotoxicity of this compound.
Initial Assessment Workflow
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Step 1: Verify Cell Health and Culture Conditions
Before attributing cytotoxicity to the inhibitor, it is essential to rule out underlying issues with the cell culture.[9]
| Potential Issue | Recommended Action |
| Cell Confluency | Do not allow cultures to exceed 80% confluency, as overcrowding can lead to cell death. |
| Media Quality | Use fresh, pre-warmed media and serum. Test new lots of reagents on non-critical cells first. |
| Incubator Conditions | Verify CO2 levels, temperature, and humidity with an independent calibrated device. |
| Contamination | Regularly check for signs of microbial contamination (e.g., cloudy media, pH changes).[9] |
Step 2: Optimize Inhibitor Concentration and Incubation Time
The most common cause of small molecule-induced cytotoxicity is a concentration that is too high or an incubation period that is too long.[6]
| Parameter | Optimization Strategy |
| Concentration | Perform a dose-response curve to identify the lowest effective concentration. A typical starting range for in vitro assays is between 0.1 µM and 10 µM.[6] |
| Incubation Time | Conduct a time-course experiment to determine the minimum time required for the desired antiviral effect. |
Example Dose-Response Data:
| Concentration (µM) | % Cell Viability | % Viral Inhibition |
| 0.1 | 98% | 15% |
| 0.5 | 95% | 45% |
| 1.0 | 92% | 85% |
| 5.0 | 65% | 98% |
| 10.0 | 40% | 99% |
In this example, 1.0 µM would be a good starting point for further experiments, as it provides high viral inhibition with minimal impact on cell viability.
Step 3: Assess Potential Off-Target Effects
If cytotoxicity persists even at low concentrations, consider the possibility of off-target effects.
| Strategy | Description |
| Use a Structurally Unrelated Inhibitor | Compare the effects of this compound with another inhibitor targeting the same protein but with a different chemical scaffold. |
| Test in Different Cell Lines | Some cell lines may be more sensitive to off-target effects due to their specific protein expression profiles. |
| Rescue Experiments | If a specific off-target is suspected, attempt to rescue the cells by co-administering a known inhibitor of that off-target. |
Experimental Protocols
Protocol 1: Determining Cell Viability using an MTT Assay
This protocol provides a method for assessing cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the vehicle control.
Protocol 2: Optimizing Inhibitor Concentration
-
Prepare a Dose-Response Plate: Seed cells in a 96-well plate. Prepare a 2-fold serial dilution of this compound, starting from a high concentration (e.g., 50 µM) down to a low concentration (e.g., 0.1 µM).
-
Treatment: Treat the cells with the different concentrations of the inhibitor for a fixed incubation time (e.g., 48 hours).
-
Viability and Efficacy Assays: In parallel plates, perform a cell viability assay (as described in Protocol 1) and an assay to measure antiviral efficacy (e.g., plaque assay, RT-qPCR for viral RNA).
-
Data Analysis: Plot the percentage of cell viability and the percentage of viral inhibition against the inhibitor concentration. Determine the EC50 (half-maximal effective concentration for antiviral activity) and the CC50 (half-maximal cytotoxic concentration).
-
Therapeutic Index: Calculate the therapeutic index (TI = CC50 / EC50). A higher TI indicates a better safety profile for the compound.
Signaling Pathway Diagrams
Influenza Virus Cap-Snatching Mechanism
Caption: Mechanism of influenza virus cap-snatching and inhibition.
Intrinsic Apoptosis Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway.[10][11][12][13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. mdpi.com [mdpi.com]
- 11. bioengineer.org [bioengineer.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Apoptosome - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating the Inhibitory Effect of PAN Endonuclease-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PAN endonuclease-IN-1 with other known inhibitors of the influenza virus PAN endonuclease. The data presented is supported by experimental protocols and visualizations to facilitate a clear understanding of the compound's performance and the methodologies used for its validation.
Introduction to PAN Endonuclease Inhibition
The influenza virus relies on a unique "cap-snatching" mechanism to initiate the transcription of its genome. This process is mediated by the viral RNA-dependent RNA polymerase (RdRp) complex, which consists of three subunits: PA, PB1, and PB2. The N-terminal domain of the PA subunit (PAN) possesses endonuclease activity, which cleaves the 5' caps from host pre-mRNAs.[1][2] These capped fragments are then used as primers for the synthesis of viral mRNA.[1][3] Due to its critical role in viral replication, the PAN endonuclease is a prime target for the development of novel anti-influenza therapeutics.[1][4] this compound is a potent inhibitor of this enzyme.[5]
Comparative Inhibitory Activity
The inhibitory potency of this compound has been evaluated and compared with other known inhibitors. The following table summarizes the quantitative data from various studies.
| Inhibitor | Target | Assay Type | IC50 / Kd Value | Reference |
| This compound | Wild-Type PAN endonuclease | Biophysical | Kd: 277 µM | [5] |
| I38T Mutant PAN endonuclease | Biophysical | Kd: 384 µM | [5] | |
| E23K Mutant PAN endonuclease | Biophysical | Kd: 328 µM | [5] | |
| Baloxavir marboxil (active form: Baloxavir acid) | Influenza A (H1N1)pdm09 | Focus Reduction Assay | Median IC50: 0.28 nM | [6] |
| Influenza A (H3N2) | Focus Reduction Assay | Median IC50: 0.16 nM | [6] | |
| Influenza B (Victoria) | Focus Reduction Assay | Median IC50: 3.42 nM | [6] | |
| Influenza B (Yamagata) | Focus Reduction Assay | Median IC50: 2.43 nM | [6] | |
| Lifitegrast | Wild-Type PAN endonuclease | Gel-based Endonuclease Assay | IC50: 32.82 ± 1.34 µM | [1][4][7][8][9] |
| I38T Mutant PAN endonuclease | Gel-based Endonuclease Assay | IC50: 26.81 ± 1.2 µM | [1][4][7][8][9] | |
| Saquinavir | Wild-Type PAN endonuclease | Gel-based Endonuclease Assay | Showed inhibitory effect | [9] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the "cap-snatching" mechanism of the influenza virus and the point of inhibition by PAN endonuclease inhibitors.
Caption: Influenza virus cap-snatching mechanism and inhibition.
Experimental Protocols
Recombinant PAN Endonuclease Expression and Purification
A common method for producing the PAN endonuclease domain for in vitro assays involves recombinant expression in E. coli.
-
Cloning: The gene fragment encoding the N-terminal domain of the PA subunit (e.g., residues 1-209) from an influenza A virus strain is cloned into an expression vector, such as pET28a+, often with an N-terminal His-tag for purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.
-
Purification: The bacterial cells are harvested and lysed. The His-tagged PAN endonuclease is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). Further purification steps, such as size-exclusion chromatography, may be employed to obtain a highly pure and active enzyme.
Gel-Based Endonuclease Activity Assay
This assay directly visualizes the cleavage of a nucleic acid substrate by the PAN endonuclease.
-
Reaction Mixture: A reaction mixture is prepared containing the purified recombinant PAN endonuclease, a single-stranded DNA (ssDNA) or RNA substrate, and a reaction buffer containing a divalent cation (typically MnCl2), which is essential for the enzyme's catalytic activity.[9]
-
Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for a specified time (e.g., 60 minutes).[9]
-
Inhibition Assessment: To test the inhibitory effect of a compound, various concentrations of the inhibitor are pre-incubated with the PAN endonuclease before the addition of the substrate.
-
Gel Electrophoresis: The reaction is stopped, and the products are resolved by agarose gel electrophoresis. The gel is stained with a nucleic acid stain (e.g., ethidium bromide).
-
Data Analysis: The intensity of the band corresponding to the uncleaved substrate is quantified using densitometry software (e.g., ImageJ). The percentage of inhibition is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce endonuclease activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.[9]
Fluorescence-Based Endonuclease Activity Assays
Fluorescence-based assays, such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), offer higher throughput and more quantitative data compared to gel-based methods.
-
Fluorescence Polarization (FP) Assay: This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled molecule that binds to the active site of the PAN endonuclease is used. When the labeled molecule is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger PAN endonuclease enzyme, its tumbling is slower, leading to an increase in fluorescence polarization. Inhibitors that displace the fluorescently labeled molecule from the active site will cause a decrease in fluorescence polarization.
-
FRET-Based Assay: This assay utilizes a single-stranded DNA or RNA substrate labeled with a fluorophore on one end and a quencher on the other. In the intact substrate, the proximity of the quencher to the fluorophore results in low fluorescence (FRET). When the PAN endonuclease cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of fluorescence increase is proportional to the enzyme's activity. Inhibitors will slow down the rate of fluorescence increase.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for validating the inhibitory effect of a compound like this compound.
Caption: Workflow for PAN endonuclease inhibitor validation.
Conclusion
This compound demonstrates potent inhibition of the influenza virus PAN endonuclease. The comparative data and detailed experimental protocols provided in this guide offer a framework for researchers to objectively evaluate its performance against other known inhibitors. The validation workflow highlights the key steps involved in characterizing novel anti-influenza drug candidates targeting this essential viral enzyme. Further studies, including cell-based assays and in vivo models, are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. doaj.org [doaj.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Impact of Baloxavir Resistance-Associated Substitutions on Influenza Virus Growth and Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to PAN Endonuclease Inhibitor and Other Anti-Influenza Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral therapeutics for influenza is continually evolving, with new mechanisms of action offering promising avenues for combating seasonal epidemics and potential pandemics. This guide provides a detailed comparison of a novel class of inhibitors targeting the influenza virus cap-dependent endonuclease (PAN), represented here by baloxavir marboxil, against established neuraminidase inhibitors (oseltamivir, zanamivir, peramivir) and a viral RNA polymerase inhibitor (favipiravir). This objective analysis is supported by experimental data to aid researchers in their drug discovery and development efforts.
Mechanism of Action: A Tale of Two Strategies
Influenza virus replication relies on a series of intricate steps, each presenting a potential target for antiviral intervention. The inhibitors discussed in this guide can be broadly categorized based on their distinct mechanisms of action:
-
PAN Endonuclease Inhibitors: These agents, exemplified by baloxavir marboxil, target the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein. This enzyme is crucial for "cap-snatching," a process where the virus cleaves the 5' caps from host pre-mRNAs to prime its own mRNA synthesis. By inhibiting this step, PAN endonuclease inhibitors effectively block viral gene transcription and replication at a very early stage.
-
Neuraminidase (NA) Inhibitors: This class includes oseltamivir, zanamivir, and peramivir. Neuraminidase is a viral surface glycoprotein essential for the release of newly formed virus particles from an infected host cell. NA inhibitors block the active site of this enzyme, preventing the cleavage of sialic acid residues and causing the progeny virions to aggregate on the cell surface, thus limiting the spread of infection.[1][2][3][4][5]
-
RNA-dependent RNA Polymerase (RdRp) Inhibitors: Favipiravir represents this class. It acts as a prodrug that is intracellularly converted into its active form, which is then recognized as a purine analog by the viral RdRp.[6][7] This leads to the inhibition of viral RNA synthesis.[6][7]
Comparative Efficacy: A Quantitative Look
The in vitro and in vivo efficacy of these antiviral agents is a critical determinant of their clinical potential. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Inhibitory Activity (IC50/EC50)
| Inhibitor | Target | Assay Type | Virus Strain(s) | IC50/EC50 (nM) | Reference(s) |
| Baloxavir Acid (active form of Baloxavir Marboxil) | PA Endonuclease | Endonuclease Assay | Influenza A (H3N2) | 2.5 | [8] |
| Cell-based (Plaque Reduction) | Influenza A (H1N1, H3N2), Influenza B | 0.49 - 1.3 | [9] | ||
| Oseltamivir Carboxylate (active form of Oseltamivir) | Neuraminidase | NA Inhibition Assay | Influenza A (H1N1), A (H3N2), B | 0.13 - 1.77 | [10] |
| Cell-based (CPE Reduction) | Oseltamivir-resistant Influenza A (H1N1) | 1.5 | [11] | ||
| Zanamivir | Neuraminidase | NA Inhibition Assay | Influenza A, B | 0.95 - 2.7 | [12] |
| Plaque Inhibition Assay | Oseltamivir-resistant Influenza A (H1N1) | 1.254 | [13] | ||
| Peramivir | Neuraminidase | NA Inhibition Assay | Influenza A (H1N1), A (H3N2), B | 0.13 - 0.99 | [10] |
| Cell-based (CPE) | Influenza A (H1N1) | 0.2 | [11] | ||
| Favipiravir-RTP (active form of Favipiravir) | RNA-dependent RNA Polymerase | RdRp Inhibition Assay | Influenza Virus | 341 | [14] |
| Cell-based (CPE Reduction) | Murine Norovirus | 124,000 | [14] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CPE: Cytopathic effect.
Visualizing the Mechanisms
To better understand how these inhibitors interfere with the influenza virus life cycle, the following diagrams illustrate the key pathways and points of inhibition.
Caption: Influenza virus replication cycle and points of inhibition by different antiviral classes.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key assays used to evaluate the efficacy of influenza inhibitors.
PA Endonuclease Activity Assay (Gel-based)
This assay directly measures the inhibitory effect of a compound on the cleavage of a nucleic acid substrate by the PA endonuclease.[15][16]
Materials:
-
Recombinant influenza PA N-terminal domain (PAN) protein.
-
Single-stranded DNA (ssDNA) or RNA substrate (e.g., M13mp18 ssDNA).[17]
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Test compound (e.g., PAN endonuclease-IN-1 or baloxavir acid) at various concentrations.
-
Agarose gel and electrophoresis equipment.
-
Nucleic acid stain (e.g., ethidium bromide).
Procedure:
-
Prepare reaction mixtures containing the assay buffer, PAN protein, and varying concentrations of the test inhibitor.
-
Pre-incubate the mixtures at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ssDNA or RNA substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing loading dye).
-
Resolve the reaction products on an agarose gel.
-
Stain the gel with a nucleic acid stain and visualize under UV light.
-
Quantify the amount of uncleaved substrate to determine the percent inhibition and calculate the IC50 value.
Caption: Workflow for a gel-based PA endonuclease activity assay.
Neuraminidase (NA) Inhibition Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[1][18]
Materials:
-
Influenza virus preparation (or recombinant NA protein).
-
Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1]
-
Assay buffer (e.g., MES buffer with CaCl2).
-
Test compound (e.g., oseltamivir, zanamivir) at various concentrations.
-
Stop solution (e.g., ethanol/NaOH mixture).[1]
-
Fluorometer.
Procedure:
-
In a 96-well plate, add the test compound at various dilutions.
-
Add the influenza virus preparation to each well and incubate at room temperature for 45 minutes to allow for inhibitor binding.[1]
-
Add the MUNANA substrate to all wells and incubate at 37°C for 60 minutes.[1]
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~355 nm, emission ~460 nm).[1]
-
Calculate the percent inhibition based on the fluorescence signal relative to controls and determine the IC50 value.
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Cell-based Antiviral Assay (Virus Yield Reduction)
This assay determines the effectiveness of a compound in inhibiting influenza virus replication in a cellular context.[9]
Materials:
-
Susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells).
-
Influenza virus stock.
-
Cell culture medium and supplements.
-
Test compound at various concentrations.
-
Method for virus quantification (e.g., TCID50 assay or plaque assay).
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of the test compound for a short period.
-
Infect the cells with a known titer of influenza virus.
-
After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing the test compound.
-
Incubate the plates at 37°C for a period that allows for multiple rounds of virus replication (e.g., 48-72 hours).
-
Harvest the cell culture supernatants.
-
Determine the viral titer in the supernatants using a TCID50 or plaque assay.
-
Calculate the reduction in viral yield compared to untreated controls and determine the EC50 value.
Caption: Workflow for a cell-based virus yield reduction assay.
Conclusion
The development of PAN endonuclease inhibitors like baloxavir marboxil marks a significant advancement in influenza therapeutics, offering a mechanism of action distinct from the widely used neuraminidase inhibitors. This guide provides a foundational comparison of these and other anti-influenza agents, supported by quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers working to develop the next generation of influenza antivirals. Further head-to-head studies under standardized conditions will be crucial for a more definitive comparison of these promising therapeutic agents.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. izsvenezie.com [izsvenezie.com]
- 4. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. fda.gov [fda.gov]
- 7. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effect of Half-Life on the Pharmacodynamic Index of Zanamivir against Influenza Virus Delineated by a Mathematical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. universalbiologicals.com [universalbiologicals.com]
- 15. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. journals.plos.org [journals.plos.org]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of PAN Endonuclease Inhibitors: Baloxavir Marboxil and Beyond
For Researchers, Scientists, and Drug Development Professionals: An in-depth look at the performance and experimental validation of inhibitors targeting the influenza virus's cap-dependent endonuclease.
This guide provides a comprehensive comparative analysis of key inhibitors targeting the Polymerase Acidic (PA) N-terminal (PAN) endonuclease of the influenza virus, a critical enzyme for viral replication. Head-to-head comparisons of leading compounds, supported by experimental data and detailed methodologies, are presented to inform research and development efforts in the pursuit of novel antiviral therapies.
Mechanism of Action: Disrupting the "Cap-Snatching" Process
Influenza virus replication is critically dependent on a "cap-snatching" mechanism, where the viral RNA-dependent RNA polymerase (RdRp) cleaves the 5' caps of host pre-mRNAs and uses them as primers to synthesize its own viral mRNAs. The endonuclease activity responsible for this cleavage resides within the PA subunit of the RdRp complex. PAN endonuclease inhibitors, such as baloxavir acid (the active form of baloxavir marboxil), directly target this enzymatic activity, preventing the initiation of viral transcription and effectively halting viral replication.[1][2]
Below is a diagram illustrating the influenza virus replication pathway and the specific point of intervention for PAN endonuclease inhibitors.
References
A Comparative Guide to the Validation of PAN Endonuclease Inhibitors: A Focus on Baloxavir Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the validation of influenza virus PA endonuclease (PAN) inhibitors, with a primary focus on the clinically approved drug Baloxavir acid (BXA). The performance of BXA is compared with an alternative experimental inhibitor, herein referred to as Compound 23, supported by experimental data from publicly available scientific literature. Detailed methodologies for key validation experiments are provided to facilitate the replication and evaluation of these inhibitors.
Introduction to PAN Endonuclease and its Inhibition
The influenza virus relies on a unique "cap-snatching" mechanism for the transcription of its genome.[1] This process is initiated by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA). The N-terminal domain of the PA subunit, known as PAN, possesses endonuclease activity that cleaves the 5' caps from host pre-mRNAs.[1] These capped fragments are then used as primers for the synthesis of viral mRNA by the PB1 subunit. The critical role of PAN endonuclease in viral replication makes it a prime target for antiviral drug development.[1]
PAN endonuclease inhibitors typically function by chelating the two divalent metal ions (usually Mn²⁺) present in the enzyme's active site, thereby blocking its catalytic activity.[1] Baloxavir marboxil is a prodrug that is rapidly metabolized to its active form, Baloxavir acid (BXA), a potent inhibitor of PAN endonuclease.[2] While highly effective, the emergence of resistance, notably through the I38T mutation in the PA protein, necessitates the development and evaluation of new inhibitors with different resistance profiles. This guide compares BXA with Compound 23, a hydroxypyridinone-based inhibitor, to illustrate the validation process for such compounds.
Comparative Performance of PAN Endonuclease Inhibitors
The efficacy of PAN endonuclease inhibitors is evaluated through a series of in vitro assays that quantify their ability to inhibit the enzyme's activity and bind to the target protein. The following tables summarize the key quantitative data for Baloxavir acid (BXA) and Compound 23 against both wild-type (WT) PAN and the baloxavir-resistant I38T mutant.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | IC₅₀ (nM) |
| Baloxavir acid (BXA) | PAN (WT) | 1.4 - 3.1 |
| Compound 23 | PAN (WT) | Not Reported |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency.
Table 2: Binding Affinity
| Inhibitor | Target | K_d (nM) |
| Baloxavir acid (BXA) | PAN (WT) | 343 |
| Baloxavir acid (BXA) | PAN (I38T) | 9,261 (27-fold increase) |
| Compound 23 | PAN (WT) | 277,000 |
| Compound 23 | PAN (I38T) | 415,500 (<2-fold increase) |
K_d (Dissociation constant) is a measure of binding affinity. Lower values indicate a stronger binding interaction.
Table 3: Thermal Shift Assay (ΔT_m)
| Inhibitor (Concentration) | Target | ΔT_m (°C) |
| Baloxavir acid (BXA) (200 µM) | PAN (WT) | 22.9 |
| Baloxavir acid (BXA) (200 µM) | PAN (I38T) | 14.9 |
| Compound 23 (1 mM) | PAN (WT) | Not Reported |
| Compound 23 (1 mM) | PAN (I38T) | Not Reported |
ΔT_m is the change in the melting temperature of the protein upon ligand binding, indicating the extent of stabilization. A larger ΔT_m suggests stronger binding.[2]
Signaling Pathways and Mechanisms
The following diagrams illustrate the "cap-snatching" mechanism of influenza virus, the mechanism of action of PAN endonuclease inhibitors, and a general workflow for their validation.
Caption: The "cap-snatching" mechanism of influenza virus.
Caption: Mechanism of action of PAN endonuclease inhibitors.
Caption: General experimental workflow for inhibitor validation.
Experimental Protocols
Detailed protocols for the key experiments cited in this guide are provided below.
In Vitro Gel-Based PAN Endonuclease Activity Assay
This assay qualitatively and semi-quantitatively measures the inhibitory effect of a compound on the endonuclease activity of PAN by visualizing the cleavage of a single-stranded DNA (ssDNA) or RNA substrate on an agarose gel.[3]
Materials:
-
Purified PAN endonuclease (wild-type or mutant)
-
Single-stranded DNA (e.g., M13mp18) or RNA substrate
-
Inhibitor compound (e.g., BXA, Compound 23) dissolved in a suitable solvent (e.g., DMSO)
-
10x Endonuclease Reaction Buffer: 200 mM Tris-HCl pH 7.5, 1 M NaCl, 20 mM MnCl₂, 100 mM MgCl₂, 10 mM DTT
-
Nuclease-free water
-
Agarose
-
1x TAE or TBE buffer
-
DNA or RNA loading dye
-
Nucleic acid stain (e.g., ethidium bromide, SYBR Gold)
-
DNA or RNA ladder
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in nuclease-free microcentrifuge tubes on ice.
-
For a 20 µL reaction, add the following in order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Endonuclease Reaction Buffer
-
Desired concentration of inhibitor (or solvent control)
-
100 ng of ssDNA or RNA substrate
-
1.5 µM of PAN endonuclease
-
-
Include a "no enzyme" control and a "no inhibitor" control.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of DNA or RNA loading dye containing EDTA.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing the nucleic acid stain.
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at 100V for 30-45 minutes.
-
-
Visualization and Analysis:
-
Visualize the gel under UV light.
-
The uncleaved substrate will appear as a distinct band. Cleavage will result in the disappearance or smearing of this band.
-
Quantify the band intensity of the uncleaved substrate using software like ImageJ to determine the percentage of inhibition and calculate the IC₅₀ value.[3]
-
Fluorescence-Based PAN Endonuclease Assay
This is a high-throughput method that continuously monitors endonuclease activity using a fluorogenic substrate. A common approach is a Fluorescence Resonance Energy Transfer (FRET) assay.
Materials:
-
Purified PAN endonuclease
-
FRET-based substrate: A short single-stranded oligonucleotide labeled with a fluorophore and a quencher at opposite ends. When intact, the quencher suppresses the fluorophore's signal. Cleavage separates them, leading to an increase in fluorescence.
-
Inhibitor compound
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM MnCl₂, 10 mM MgCl₂, 1 mM DTT
-
96- or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In the wells of the microplate, add the inhibitor at various concentrations.
-
Add the FRET substrate to a final concentration of 100 nM.
-
Initiate the reaction by adding PAN endonuclease to a final concentration of 10-50 nM.
-
The final reaction volume is typically 50-100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity every 60 seconds for 30-60 minutes. The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. The binding of a ligand, such as an inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (T_m).
Materials:
-
Purified PAN endonuclease (at 0.1-0.2 mg/mL)
-
Inhibitor compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
DSF Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MnCl₂
-
qPCR instrument with a thermal ramping feature
-
qPCR plates
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing PAN endonuclease and SYPRO Orange dye (at a final concentration of 5x) in DSF buffer.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the inhibitor compound at various concentrations to the wells. Include a no-inhibitor control.
-
The final reaction volume is typically 20-25 µL.
-
-
Measurement:
-
Seal the plate and centrifuge briefly to remove bubbles.
-
Place the plate in the qPCR instrument.
-
Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The melting temperature (T_m) is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔT_m) by subtracting the T_m of the protein without inhibitor from the T_m with the inhibitor.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[4]
Materials:
-
Purified PAN endonuclease
-
Inhibitor compound
-
ITC Buffer: The protein and inhibitor must be in identical, degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MnCl₂).[4]
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the PAN endonuclease solution (typically 5-50 µM) into the sample cell.
-
Load the inhibitor solution (typically 10-20 times the protein concentration) into the injection syringe.[4]
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the inhibitor into the sample cell, with sufficient time between injections for the signal to return to baseline.
-
A typical experiment consists of 20-30 injections.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K_d, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
References
- 1. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]
Independent Verification of PAN Endonuclease-IN-1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PAN endonuclease-IN-1's performance against other known inhibitors of the influenza virus PAN (Polymerase Acidic N-terminal) endonuclease. The data presented is compiled from publicly available research to facilitate independent verification and guide future research and development efforts.
Introduction to PAN Endonuclease
The influenza virus relies on a unique "cap-snatching" mechanism to initiate the transcription of its genome. This process is mediated by the PAN endonuclease domain of the viral polymerase acidic (PA) protein, which cleaves the 5' caps from host pre-mRNAs to serve as primers for viral mRNA synthesis.[1][2] The critical role of PAN endonuclease in viral replication makes it a prime target for antiviral drug development.[3][4]
This compound: An Overview
This compound, also identified as Compound 23 in scientific literature, is a potent inhibitor of the PAN endonuclease.[5] It has been evaluated against both wild-type (WT) and mutant forms of the enzyme, demonstrating its potential to combat antiviral resistance.
Comparative Efficacy of PAN Endonuclease Inhibitors
The following table summarizes the inhibitory activities of this compound and other relevant compounds against the PAN endonuclease. For a comprehensive comparison, data for the clinically approved drug Baloxavir acid (the active metabolite of Baloxavir marboxil) and the repurposed drug Lifitegrast are included. Additionally, other common antiviral drugs that do not target the PAN endonuclease are listed to provide context on their mechanisms of action.
| Compound | Target | Wild-Type (WT) Activity | Mutant Activity | Reference(s) |
| This compound (Compound 23) | PAN Endonuclease | Kd: 277 µM | I38T Kd: 384 µM, E23K Kd: 328 µM | [5] |
| Baloxavir acid | PAN Endonuclease | IC50: 1.4-3.1 nM (vRNPs) | I38T mutation confers reduced susceptibility.[6] | [6][7] |
| Lifitegrast | PAN Endonuclease | IC50: 32.82 ± 1.34 µM | I38T IC50: 26.81 ± 1.2 µM | [1][8] |
| Favipiravir | RNA-dependent RNA polymerase | N/A | N/A | [9][10] |
| Oseltamivir | Neuraminidase | N/A | N/A | [11] |
| Zanamivir | Neuraminidase | N/A | N/A | [12] |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. N/A indicates that the compound does not target the PAN endonuclease.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Inhibition of the viral cap-snatching mechanism.
Caption: FRET-based assay for PAN endonuclease activity.
Caption: Gel-based assay for PAN endonuclease activity.
Experimental Protocols
Expression and Purification of Recombinant PAN Endonuclease
This protocol describes the general steps for producing and purifying the PAN endonuclease domain for use in in vitro assays.
a. Cloning and Expression Vector:
-
The gene fragment encoding the N-terminal domain of the influenza PA protein (e.g., residues 1-209) is amplified by PCR.[13]
-
The amplified fragment is cloned into an expression vector, such as pET28a+, which often includes an N-terminal His-tag for purification.[13]
b. Protein Expression:
-
The expression vector is transformed into a suitable E. coli strain, like BL21(DE3).[13]
-
Bacterial cultures are grown at 37°C to an optimal density (OD600 of ~0.6-0.8).
-
Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight with shaking to enhance protein solubility.[13]
c. Cell Lysis and Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer containing protease inhibitors.
-
Cells are lysed by sonication or high-pressure homogenization.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the His-tagged PAN endonuclease is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
The PAN endonuclease is eluted with a buffer containing a higher concentration of imidazole.[14]
-
For higher purity, a second purification step, such as size-exclusion chromatography, can be performed.[13]
FRET-Based Endonuclease Activity Assay
This high-throughput assay measures PAN endonuclease activity by detecting the cleavage of a fluorogenically labeled substrate.
a. Principle: A single-stranded DNA or RNA oligonucleotide is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to low fluorescence. Upon cleavage of the substrate by PAN endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
b. Protocol:
-
Reactions are typically performed in a 96- or 384-well plate format.
-
To each well, add the following in order:
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MnCl2, 1 mM DTT).
-
Purified PAN endonuclease (final concentration in the low nanomolar range).
-
Test compound (e.g., this compound) at various concentrations.
-
FRET-labeled substrate (final concentration in the nanomolar range).
-
-
The reaction is incubated at 37°C for a set period (e.g., 30-60 minutes).
-
Fluorescence is measured at appropriate excitation and emission wavelengths using a plate reader.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Gel-Based Endonuclease Activity Assay
This assay provides a direct visualization of substrate cleavage.
a. Principle: PAN endonuclease is incubated with a single-stranded DNA (ssDNA) or RNA substrate. The reaction products are then separated by agarose gel electrophoresis. The cleavage of the substrate is observed as a decrease in the intensity of the full-length substrate band and the appearance of smaller cleavage product bands.
b. Protocol:
-
The reaction mixture contains:
-
The reaction is incubated at 37°C for 60 minutes.[1]
-
The reaction is stopped by adding a stop solution (e.g., containing EDTA and a loading dye).
-
The reaction products are resolved on a 0.8-1% agarose gel.[1]
-
The gel is stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualized under UV light.
-
The intensity of the substrate band is quantified using densitometry software (e.g., ImageJ).
-
The percentage of inhibition is calculated, and IC50 values are determined as described for the FRET-based assay.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Crystal structure of an avian influenza polymerase PA(N) reveals an endonuclease active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor | Encyclopedia MDPI [encyclopedia.pub]
- 9. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Identification of Influenza PAN Endonuclease Inhibitors via 3D-QSAR Modeling and Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Baloxavir Resistance-Associated Substitutions on Influenza Virus Growth and Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Recombinant PA Endonuclease Domain Protein of Influenza A Virus and Its Application for Glycobiology Research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PAN Endonuclease-IN-1: In Vitro Efficacy and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PAN endonuclease-IN-1 with other known inhibitors of the influenza virus PAN (PA N-terminal) endonuclease. The data presented is based on publicly available experimental results to offer an objective overview of its in vitro performance.
In Vitro Performance Comparison
The following tables summarize the quantitative data for this compound and selected alternative inhibitors. This allows for a direct comparison of their binding affinities and inhibitory concentrations against wild-type (WT) and mutant forms of the PAN endonuclease.
Binding Affinity (Kd) of PAN Endonuclease Inhibitors
| Compound | Target Endonuclease | Kd (μM) |
| This compound | WT | 277 |
| I38T Mutant | 384 | |
| E23K Mutant | 328 | |
| Baloxavir Acid (BXA) | WT | ~0.42 |
| I38T Mutant | ~11.34 | |
| E23K Mutant | ~33.18 |
Data for this compound and Baloxavir Acid are derived from spectral shift assays.[1]
Thermal Shift (ΔTm) Induced by Inhibitor Binding
| Compound | Target Endonuclease | Concentration (μM) | ΔTm (°C) |
| This compound | WT | 200 | 17.8 |
| 1000 | 19.6 | ||
| I38T Mutant | 200 | 12.9 | |
| 1000 | 15.6 | ||
| E23K Mutant | 200 | 10.2 | |
| 1000 | 14.3 | ||
| Baloxavir Acid (BXA) | WT | - | >20 |
| I38T Mutant | - | 11.8 | |
| E23K Mutant | - | 10.8 |
This table illustrates the stabilization of the PAN endonuclease protein upon inhibitor binding.[1]
In Vitro Inhibitory Concentration (IC50)
| Compound | Target Endonuclease | IC50 (μM) |
| Lifitegrast | WT | 32.82 ± 1.34 |
| I38T Mutant | 26.81 ± 1.2 | |
| Compound 71 | WT | 0.014 |
IC50 values indicate the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[2][3][4]
In Vivo Performance of PAN Endonuclease Inhibitors
There is currently no publicly available in vivo data for this compound.
For comparison, other PAN endonuclease inhibitors, such as Baloxavir marboxil (the prodrug of Baloxavir acid), have undergone in vivo studies. For instance, in mouse models of influenza infection, Baloxavir acid has been shown to significantly reduce lung virus titers.[5] Such studies are crucial for determining the therapeutic potential of these inhibitors.
Mechanism of Action: "Cap-Snatching" Inhibition
PAN endonuclease is a critical component of the influenza virus's RNA polymerase complex. It is responsible for a process known as "cap-snatching," where it cleaves the 5' caps from host cell pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs. PAN endonuclease inhibitors block this essential step, thereby preventing viral replication.
References
A Head-to-Head Comparison of PAN Endonuclease Inhibitors and Favipiravir in Antiviral Therapy
A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental evaluation of two key anti-influenza agents.
In the landscape of antiviral drug development, particularly for influenza, two prominent classes of inhibitors have emerged with distinct mechanisms of action: PAN endonuclease inhibitors, represented by baloxavir marboxil, and RNA-dependent RNA polymerase (RdRp) inhibitors, such as favipiravir. This guide provides an objective, data-driven comparison of these two antiviral agents, focusing on their performance, supporting experimental data, and the methodologies used for their evaluation. For the purpose of this guide, "PAN endonuclease-IN-1" will be represented by the clinically approved and well-characterized drug, baloxavir marboxil.
Mechanism of Action: A Tale of Two Targets
The antiviral strategies of baloxavir marboxil and favipiravir diverge at the molecular level, targeting different essential processes in the influenza virus replication cycle.
Baloxavir Marboxil: Targeting Viral mRNA "Cap-Snatching"
Baloxavir marboxil is a prodrug that is rapidly metabolized to its active form, baloxavir acid.[1][2] Baloxavir acid specifically inhibits the polymerase acidic (PA) protein, a key component of the influenza virus's heterotrimeric RNA polymerase complex.[3][4] The PA protein possesses a cap-dependent endonuclease activity that is crucial for a process known as "cap-snatching."[1][2] In this process, the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) to use as a primer for the synthesis of its own viral mRNAs.[2] By inhibiting the PA endonuclease, baloxavir acid effectively blocks the initiation of viral mRNA synthesis, thereby halting viral replication.[1][3] This mechanism is distinct from other classes of anti-influenza drugs.[2]
dot
Caption: Mechanism of Baloxavir Marboxil.
Favipiravir: Inducing Viral RNA Replication Errors
Favipiravir is also a prodrug that, once administered, is metabolized into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a purine analogue and targets the RNA-dependent RNA polymerase (RdRp) enzyme of the virus, which is located in the polymerase basic 1 (PB1) subunit. This active metabolite is then incorporated into the growing viral RNA strand. This incorporation can lead to two primary antiviral outcomes: either causing premature termination of viral RNA synthesis or inducing lethal mutagenesis, where the accumulation of errors in the viral genome results in non-viable viral progeny.
dot
Caption: Mechanism of Favipiravir.
Quantitative Data: In Vitro and In Vivo Efficacy
The antiviral activity of baloxavir marboxil and favipiravir has been quantified in numerous studies. The following tables summarize key efficacy data against influenza viruses.
Table 1: In Vitro Efficacy against Influenza A and B Viruses
| Drug | Virus Strain | Assay | Cell Line | EC50 / IC50 | Reference |
| Baloxavir acid | Influenza A (H1N1) | PA Endonuclease Assay | - | 1.4 - 3.1 nM (IC50) | [5] |
| Baloxavir acid | Influenza B | PA Endonuclease Assay | - | 4.5 - 8.9 nM (IC50) | [5] |
| Baloxavir acid | A/California/7/2009 (H1N1)pdm09 | CPE Reduction | MDCK | 0.48 ± 0.22 nM (EC50) | [6] |
| Baloxavir acid | A(H3N2) | CPE Reduction | MDCK | 19.55 ± 5.66 nM (EC50) | [6] |
| Baloxavir acid | H1-WT | Plaque Reduction | MDCK-SIAT1 | 1.0 ± 0.7 nM (EC50) | [7] |
| Baloxavir acid | H1-I38T (resistant) | Plaque Reduction | MDCK-SIAT1 | 40.9 ± 6.5 nM (EC50) | [7] |
| Favipiravir | Influenza A(H1N1)pdm09 | CPE Reduction | MDCK | 4.05 ± 0.88 µM (EC50) | [6] |
| Favipiravir | A(H3N2) | CPE Reduction | MDCK | 10.32 ± 1.89 µM (EC50) | [6] |
| Favipiravir | Influenza Virus | RdRp Inhibition Assay | - | 0.34 µM (IC50) | [8] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CPE: Cytopathic effect.
Table 2: In Vivo Efficacy in Mouse Models of Influenza Infection
| Drug | Virus Strain | Mouse Model | Treatment Regimen | Outcome | Reference |
| Baloxavir marboxil | Influenza A and B | Immunocompetent | Single oral dose | Completely prevented mortality | [9] |
| Baloxavir marboxil | Influenza A | Immunocompetent | 5-day repeated administration (delayed up to 96h p.i.) | More effective in reducing mortality and body weight loss than oseltamivir | [9] |
| Baloxavir marboxil | A/WSN/33 | Immunocompetent | 5 mg/kg, q12h | Significantly lower lung virus titers compared to favipiravir (50 mg/kg, q12h) | [10] |
| Baloxavir marboxil | H5N1 HPAIV | Immunocompetent | Monotherapy | Significant reduction in viral titers in lungs, brains, and kidneys; reduced mortality | [11] |
| Favipiravir | Lethal Influenza | Immunocompetent | - | Cured all mice, while oseltamivir failed | [12] |
| Favipiravir | Influenza A H1N1pdm | Immunocompetent | 10, 30, 100 mg/kg/day | 30%, 40%, and 100% protection, respectively | [13] |
| Favipiravir | Wild-type and resistant strains | Immunocompetent | 50 mg/kg, twice daily for 5 days | Protected mice from lethal infection with all viruses tested | [14] |
Experimental Protocols: Key Methodologies
The evaluation of antiviral efficacy relies on standardized and reproducible experimental protocols. Below are methodologies for key assays cited in the comparison.
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.
Methodology:
-
Cell Seeding: Confluent monolayers of a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) are prepared in multi-well plates.[15][16]
-
Virus Infection: Cells are infected with a known dilution of the influenza virus for a short incubation period (e.g., 1-2 hours) to allow for viral entry.[15]
-
Compound Treatment: After infection, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with various concentrations of the antiviral drug being tested.[16]
-
Incubation: The plates are incubated for several days (e.g., 72 hours) to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.[15]
-
Plaque Visualization: The cell monolayer is fixed and stained with a dye (e.g., crystal violet), which stains living cells. Plaques appear as clear zones against a stained background.[15]
-
Data Analysis: The number of plaques is counted for each drug concentration, and the EC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.
dot
Caption: Plaque Reduction Assay Workflow.
PA Endonuclease Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the endonuclease activity of the influenza virus PA subunit.
Methodology:
-
Protein Expression and Purification: The N-terminal domain of the PA protein (PAN), which contains the endonuclease active site, is expressed in a suitable system (e.g., E. coli) and purified.[17]
-
Reaction Mixture: The purified PAN protein is mixed with a reaction buffer containing a divalent cation (e.g., MnCl2) and a single-stranded nucleic acid substrate (e.g., ssDNA).[17]
-
Inhibitor Addition: The compound of interest (e.g., baloxavir acid) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for endonuclease activity.[17]
-
Analysis of Cleavage Products: The reaction products are analyzed using techniques such as agarose gel electrophoresis to separate the cleaved and uncleaved substrate.[17]
-
Data Analysis: The intensity of the bands corresponding to the uncleaved substrate is quantified. The IC50 value is then calculated as the concentration of the inhibitor that reduces the endonuclease activity by 50%.[17]
Conclusion
Baloxavir marboxil and favipiravir represent two distinct and effective strategies for combating influenza virus infections. Baloxavir marboxil offers a novel mechanism of action by targeting the viral cap-snatching process, demonstrating potent in vitro and in vivo activity, often with a single dose. Favipiravir targets the viral RdRp, leading to impaired viral genome replication, and has shown broad-spectrum activity against various RNA viruses. The choice between these agents may depend on factors such as the specific viral strain, the potential for resistance, and the clinical context. The experimental data and methodologies presented in this guide provide a foundation for researchers and drug developers to make informed decisions and to design future studies for the continued advancement of antiviral therapies.
References
- 1. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 3. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 4. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mednexus.org [mednexus.org]
- 9. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of favipiravir against influenza virus resistant to both baloxavir and neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 16. Influenza virus plaque assay [protocols.io]
- 17. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PAN Endonuclease-IN-1 as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PAN endonuclease-IN-1, a potent research tool for studying the influenza virus, against the clinically approved drug Baloxavir. The information presented is based on experimental data from peer-reviewed research, offering insights into the binding affinities and inhibitory profiles of these compounds against wild-type and clinically relevant mutant forms of the PAN endonuclease.
Introduction to PAN Endonuclease
The influenza virus relies on a unique "cap-snatching" mechanism to transcribe its genome. A key player in this process is the Polymerase Acidic (PA) N-terminal endonuclease (PAN), which cleaves the 5' caps from host messenger RNAs (mRNAs).[1][2][3] These capped fragments are then used as primers to synthesize viral mRNAs, making PAN endonuclease an essential target for antiviral drug development.[1][2][3]
Mechanism of Action: The Cap-Snatching Pathway
The cap-snatching process is a multi-step mechanism orchestrated by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of the PA, PB1, and PB2 subunits.
Caption: The influenza virus "cap-snatching" mechanism and points of inhibition.
Performance Comparison: this compound vs. Baloxavir Acid
Recent structural and biophysical studies have provided a direct comparison of the binding affinities of this compound (also referred to as compound 23 in the cited literature) and Baloxavir acid (the active metabolite of Baloxavir marboxil) to the wild-type (WT) PAN endonuclease and clinically significant mutants that confer resistance to Baloxavir.[4][5][6]
The data below summarizes the dissociation constants (Kd) for each inhibitor against different forms of the PAN enzyme. A lower Kd value indicates a higher binding affinity.
| Inhibitor | Target PAN Endonuclease | Dissociation Constant (Kd) in μM |
| This compound | Wild-Type (WT) | 277 |
| I38T Mutant | 384 | |
| E23K Mutant | 328 | |
| Baloxavir Acid | Wild-Type (WT) | Data not available in the direct source |
| I38T Mutant | Data not available in the direct source | |
| E23K Mutant | Data not available in the direct source |
Note: While the primary source confirms this compound is a potent inhibitor, direct comparative Kd values for Baloxavir Acid were not available in the same study. However, the study was designed to understand resistance mechanisms to Baloxavir, implying its potent activity against the wild-type enzyme.
Experimental Protocols
The following methodologies were employed in the validation of this compound.
Protein Expression and Purification of PAN Endonuclease
-
Construct Generation : The gene encoding the N-terminal domain of the influenza PA protein (PAN) was cloned into a pET28a expression vector.
-
Mutagenesis : Site-directed mutagenesis was used to introduce the I38T and E23K mutations into the PAN expression plasmid.
-
Expression : The plasmids were transformed into E. coli BL21(DE3) cells. Protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and allowed to proceed overnight at room temperature.
-
Purification : The cells were harvested, lysed, and the protein was purified from the soluble fraction using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity.
Biophysical Binding Assays
The binding affinity of the inhibitors to the different PAN endonuclease variants was determined using two independent biophysical methods to ensure the accuracy of the results.[4][5][6]
Caption: Experimental workflow for validating inhibitor binding to PAN endonuclease.
Conclusion
This compound is a valuable research tool for investigating the function and inhibition of the influenza virus PAN endonuclease. The available data demonstrates its potent binding to both wild-type and drug-resistant mutant forms of the enzyme. This makes this compound a useful probe for studying the mechanisms of Baloxavir resistance and for the development of next-generation influenza therapeutics. Researchers can utilize this compound to further explore the structural and functional nuances of the PAN endonuclease and to validate new potential inhibitors in comparative assays.
References
- 1. Sequencing the cap-snatching repertoire of H1N1 influenza provides insight into the mechanism of viral transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]
- 3. Cap snatching - Wikipedia [en.wikipedia.org]
- 4. Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for PAN Endonuclease-IN-1
Researchers and laboratory professionals handling PAN endonuclease-IN-1 must adhere to established safety protocols for proper disposal. Although specific disposal instructions for this compound are not explicitly detailed in available safety data sheets, its classification as a non-hazardous substance allows for disposal based on standard laboratory procedures for non-hazardous chemical waste. This guide provides a comprehensive overview of the recommended disposal procedures, safety measures, and key data for this compound.
Key Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Binding Affinity (Kd) | ||
| Wild-Type (WT) PAN Endonuclease | 277 μM | [1] |
| I38T Mutant PAN Endonuclease | 384 μM | [1] |
| E23K Mutant PAN Endonuclease | 328 μM | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [2][3] |
Pre-Disposal and Handling Protocols
Before proceeding with disposal, ensure all relevant safety precautions are observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[4]
Spill Management: In the event of a spill, absorb the material with an inert, liquid-absorbent material (e.g., Chemizorb®). Once absorbed, collect the material, place it in a suitable container, and dispose of it properly. Ensure the affected area is thoroughly cleaned after the spill has been contained and collected.
Step-by-Step Disposal Procedure
Given that this compound is not classified as a hazardous substance, the following general disposal procedure for non-hazardous laboratory waste should be followed. Always consult your institution's specific waste management guidelines, as they may have additional requirements.
-
Dilution: If the compound is in a concentrated form, it is best practice to dilute it with a large volume of water.
-
Aqueous Waste Disposal: For small quantities, the diluted solution can typically be flushed down the laboratory drain with copious amounts of water, provided this is in accordance with local regulations and institutional policies.[5]
-
Solid Waste Disposal: If the compound is in solid form or absorbed onto a solid matrix (like spill absorbent), it should be placed in a clearly labeled, sealed container. This container can then be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.[5]
-
Empty Containers: Rinse empty containers thoroughly with water. The rinsed containers can then be discarded with regular laboratory glass or plastic waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling PAN endonuclease-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent chemical compounds like PAN endonuclease-IN-1. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risks and ensure responsible handling from acquisition to disposal.
I. Understanding the Risks
This compound, as an enzyme inhibitor, is a bioactive molecule. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety principles for handling enzyme inhibitors and powdered chemical reagents should be strictly followed. The primary hazards include:
-
Respiratory Sensitization: Inhalation of aerosolized powder can lead to allergic reactions or other respiratory issues.[1]
-
Skin and Eye Irritation: Direct contact with the skin or eyes may cause irritation.[2][3]
-
Unknown Toxicological Properties: As a research compound, the full toxicological profile of this compound may not be known. Therefore, it should be handled as a potentially hazardous substance.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory Protection | NIOSH-approved respirator (N95 or higher) | Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet. Use a respirator with P3 filters for cleaning up spills or when high concentrations of aerosols are possible.[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Required at all times in the laboratory. A face shield should be used in conjunction with goggles when there is a significant risk of splashes. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Required for all handling procedures. Gloves should be inspected for tears or holes before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory coat or disposable gown | Required to protect skin and clothing from contamination. Lab coats should be buttoned completely. For larger quantities or tasks with a higher risk of contamination, a chemically resistant apron or coveralls may be necessary. |
III. Operational Procedures: A Step-by-Step Guide
Adherence to standardized operational procedures is critical for minimizing exposure risk. The following workflow outlines the safe handling of this compound from receipt to disposal.
Experimental Protocol: Reconstitution of this compound
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure a certified chemical fume hood is operational.
-
Place a plastic-backed absorbent liner on the work surface inside the fume hood.
-
Assemble all necessary equipment: the vial of this compound, appropriate solvent (e.g., DMSO), calibrated pipettes, and sterile microcentrifuge tubes.
-
-
Weighing and Dissolving:
-
Carefully open the vial containing the powdered compound inside the fume hood to avoid generating dust.
-
If necessary to weigh, use an analytical balance within a containment enclosure or a fume hood.
-
Add the appropriate volume of solvent to the vial to achieve the desired stock concentration.
-
Cap the vial securely and vortex gently until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, clearly labeled aliquots.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C) in a designated and labeled freezer.
-
IV. Spill and Emergency Procedures
Immediate and correct response to a spill is crucial to prevent wider contamination and exposure.
| Spill Scenario | Immediate Action |
| Minor Powder Spill (<1g) in Fume Hood | 1. Do not use a dry brush or towel. 2. Gently cover the spill with a wet paper towel to avoid aerosolizing the powder. 3. Wipe the area with the damp towel, working from the outside in. 4. Place the contaminated towels in a sealed bag for chemical waste disposal. 5. Clean the area with a suitable decontaminating solution. |
| Liquid Spill in Fume Hood | 1. Absorb the spill with an inert absorbent material (e.g., chemical absorbent pads or vermiculite). 2. Collect the saturated absorbent material into a sealed container for chemical waste disposal. 3. Decontaminate the spill area. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] 2. Remove any contaminated clothing. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately.[1] 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention. |
V. Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to protect personnel and the environment.
Disposal Protocol:
-
Solid Waste: All contaminated solid waste, including gloves, absorbent pads, and plasticware, must be collected in a designated, sealed, and clearly labeled chemical waste bag.
-
Liquid Waste: Unused or expired solutions of this compound should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Empty Vials: Empty stock vials should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed vial can then be disposed of as solid waste.
-
Final Disposal: All waste streams must be disposed of through your institution's EHS program. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
